Product packaging for Cyclobutrifluram(Cat. No.:CAS No. 1460292-16-3)

Cyclobutrifluram

Cat. No.: B12774741
CAS No.: 1460292-16-3
M. Wt: 389.2 g/mol
InChI Key: GBFKIHJZPMECCF-BXUZGUMPSA-N
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Description

Cyclobutrifluram is a novel succinate dehydrogenase inhibitor (SDHI) developed as part of the TYMIRIUM® technology platform . It functions as a broad-spectrum nematicide and fungicide, making it a valuable compound for agricultural research on crop protection . Its primary mode of action is the inhibition of mitochondrial complex II (succinate dehydrogenase) by binding to the ubiquinone site (Q site), which disrupts cellular respiration and energy production in target pests and pathogens . In nematicide research, this compound has demonstrated high efficacy against a wide range of economically important plant-parasitic nematodes, including root-knot, cyst, and pine wood nematodes (Bursaphelenchus xylophilus), with studies showing significant impacts on mortality, reproduction, and development . In fungicide research, it exhibits potent activity against various soil-borne and foliar diseases, particularly those caused by Fusarium species (e.g., F. graminearum, F. asiaticum) and other fungi such as Corynespora cassiicola and Alternaria alternata . Resistance to this compound is associated with point mutations in the SdhB, SdhC, and SdhD genes, and the resistance risk in fungal populations is generally assessed as moderate to high, highlighting the importance of resistance management studies . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H13Cl2F3N2O B12774741 Cyclobutrifluram CAS No. 1460292-16-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1460292-16-3

Molecular Formula

C17H13Cl2F3N2O

Molecular Weight

389.2 g/mol

IUPAC Name

N-[(1R,2R)-2-(2,4-dichlorophenyl)cyclobutyl]-2-(trifluoromethyl)pyridine-3-carboxamide

InChI

InChI=1S/C17H13Cl2F3N2O/c18-9-3-4-10(13(19)8-9)11-5-6-14(11)24-16(25)12-2-1-7-23-15(12)17(20,21)22/h1-4,7-8,11,14H,5-6H2,(H,24,25)/t11-,14-/m1/s1

InChI Key

GBFKIHJZPMECCF-BXUZGUMPSA-N

Isomeric SMILES

C1C[C@H]([C@H]1C2=C(C=C(C=C2)Cl)Cl)NC(=O)C3=C(N=CC=C3)C(F)(F)F

Canonical SMILES

C1CC(C1C2=C(C=C(C=C2)Cl)Cl)NC(=O)C3=C(N=CC=C3)C(F)(F)F

Origin of Product

United States

Foundational & Exploratory

Cyclobutrifluram: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cyclobutrifluram is a novel succinate dehydrogenase inhibitor (SDHI) developed by Syngenta, demonstrating potent nematicidal and fungicidal activity. Marketed under the TYMIRIUM® technology, it represents a significant advancement in the management of plant-parasitic nematodes and soil-borne fungal diseases. This technical guide provides an in-depth overview of the discovery, a detailed stereoselective synthesis pathway, its mechanism of action, and a summary of its biological efficacy. The information is intended to support researchers and professionals in the fields of agrochemical development and crop protection.

Discovery and Development

The discovery of this compound was the result of a dedicated nematicide discovery program initiated by Syngenta to address the significant impact of plant-parasitic nematodes on global agricultural yields.[1][2] The development process involved a multi-disciplinary approach that included:

  • Structure-Based Design: Computational molecular modeling was employed to design compounds with desired properties before their chemical synthesis, optimizing efficacy and safety profiles.[3]

  • High-Throughput Screening: Phenotypic screening platforms and targeted chemical libraries were utilized to identify initial hit compounds.[1][2]

  • Lead Optimization: A systematic exploration of structure-activity relationships (SAR) led to the identification of the chiral phenyl-cyclobutyl-pyridineamide scaffold as a highly promising chemical class.[1][2][3]

This comprehensive approach culminated in the identification of this compound as a highly effective active ingredient, leading to the development of the TYMIRIUM® technology, which received its first registrations in 2022.[1][2]

Synthesis Pathway

The synthesis of this compound involves a multi-step, stereoselective process to obtain the desired (1S,2S)-enantiomer, which is the more active isomer. The key starting materials are 2,4-dichlorophenylacetonitrile and 2-(trifluoromethyl)nicotinic acid.

Synthesis_Pathway cluster_0 Cyclobutane Ring Formation and Functionalization cluster_1 Amide Coupling A 2,4-Dichlorophenylacetonitrile B 1-(2,4-Dichlorophenyl)cyclopropanecarbonitrile A->B 1,2-Dibromoethane, NaOH, Phase Transfer Catalyst C 1-(2,4-Dichlorophenyl)cyclopropanecarbaldehyde B->C DIBAL-H D 2-(2,4-Dichlorophenyl)cyclobutanone C->D Lewis Acid (e.g., TMSOTf) E cis-2-(2,4-Dichlorophenyl)cyclobutanol D->E NaBH4 F cis-2-(2,4-Dichlorophenyl)cyclobutyl 4-methylbenzenesulfonate E->F TsCl, Pyridine G trans-1-Azido-2-(2,4-dichlorophenyl)cyclobutane F->G NaN3, DMF H (1S,2S)-2-(2,4-Dichlorophenyl)cyclobutanamine G->H H2, Pd/C K This compound (N-((1S,2S)-2-(2,4-dichlorophenyl)cyclobutyl) -2-(trifluoromethyl)nicotinamide) H->K Pyridine, CH2Cl2 I 2-(Trifluoromethyl)nicotinic acid J 2-(Trifluoromethyl)nicotinoyl chloride I->J SOCl2 J->K

A simplified overview of the this compound synthesis pathway.
Detailed Experimental Protocols

The following protocols are based on general procedures described in the patent literature and related chemical syntheses. Specific conditions may vary.

Step 1: Synthesis of 1-(2,4-Dichlorophenyl)cyclopropanecarbonitrile

  • Procedure: To a solution of 2,4-dichlorophenylacetonitrile and a phase-transfer catalyst (e.g., tetrabutylammonium bromide) in a suitable solvent (e.g., toluene), an aqueous solution of sodium hydroxide is added. 1,2-Dibromoethane is then added dropwise at a controlled temperature. The reaction mixture is stirred until completion. After workup, the product is purified by distillation or chromatography.

Step 2: Synthesis of 1-(2,4-Dichlorophenyl)cyclopropanecarbaldehyde

  • Procedure: The nitrile from the previous step is dissolved in an anhydrous solvent (e.g., toluene) and cooled to a low temperature (e.g., -78 °C). A solution of diisobutylaluminium hydride (DIBAL-H) in a suitable solvent is added dropwise. The reaction is quenched with a suitable reagent (e.g., methanol, followed by aqueous acid). The product is extracted and purified.

Step 3: Synthesis of 2-(2,4-Dichlorophenyl)cyclobutanone

  • Procedure: The aldehyde is treated with a Lewis acid, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf), in an inert solvent. This promotes a ring expansion to form the cyclobutanone.

Step 4: Synthesis of cis-2-(2,4-Dichlorophenyl)cyclobutanol

  • Procedure: The cyclobutanone is reduced using a reducing agent like sodium borohydride (NaBH4) in a solvent such as methanol or ethanol to yield the corresponding alcohol with predominantly cis stereochemistry.

Step 5: Synthesis of cis-2-(2,4-Dichlorophenyl)cyclobutyl 4-methylbenzenesulfonate

  • Procedure: The alcohol is reacted with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine to form the tosylate.

Step 6: Synthesis of trans-1-Azido-2-(2,4-dichlorophenyl)cyclobutane

  • Procedure: The tosylate is displaced with sodium azide (NaN3) in a polar aprotic solvent such as dimethylformamide (DMF). This reaction proceeds with inversion of configuration, leading to the trans product.

Step 7: Synthesis of (1S,2S)-2-(2,4-Dichlorophenyl)cyclobutanamine

  • Procedure: The azide is reduced to the amine via catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. The cis-amine is the desired diastereomer. Chiral resolution at this stage or an asymmetric synthesis approach can be employed to isolate the (1S,2S)-enantiomer.

Step 8: Synthesis of 2-(Trifluoromethyl)nicotinoyl chloride

  • Procedure: 2-(Trifluoromethyl)nicotinic acid is reacted with thionyl chloride (SOCl2), often with a catalytic amount of DMF, to produce the acid chloride.

Step 9: Synthesis of this compound

  • Procedure: The (1S,2S)-2-(2,4-dichlorophenyl)cyclobutanamine is dissolved in a suitable solvent like dichloromethane. A base, such as pyridine, is added, followed by the dropwise addition of 2-(trifluoromethyl)nicotinoyl chloride. The reaction mixture is stirred until completion. After aqueous workup, the crude product is purified by crystallization or chromatography to yield this compound.

Mode of Action

This compound functions as a succinate dehydrogenase inhibitor (SDHI).[3] It targets Complex II of the mitochondrial electron transport chain in both nematodes and fungi.

Mode_of_Action cluster_ETC Electron Transport Chain Mitochondrion Mitochondrion ComplexI Complex I Ubiquinol Ubiquinol (QH2) ComplexI->Ubiquinol ComplexII Complex II (Succinate Dehydrogenase) Fumarate Fumarate ComplexII->Fumarate ComplexII->Ubiquinol ComplexIII Complex III ComplexIV Complex IV ComplexIII->ComplexIV ATP_Synthase ATP Synthase ComplexIV->ATP_Synthase ATP ATP ATP_Synthase->ATP Succinate Succinate Succinate->ComplexII Ubiquinone Ubiquinone (Q) Ubiquinone->ComplexII Ubiquinol->ComplexIII This compound This compound This compound->ComplexII Inhibits

Mechanism of action of this compound as a succinate dehydrogenase inhibitor.

By binding to the Q-site of Complex II, this compound blocks the oxidation of succinate to fumarate. This inhibition disrupts the electron flow through the respiratory chain, which in turn halts the production of ATP, the primary energy currency of the cell. The resulting energy depletion leads to paralysis and ultimately death of the target nematodes and fungi.[3]

Biological Activity

This compound exhibits broad-spectrum activity against a wide range of plant-parasitic nematodes and fungal pathogens.

Nematicidal Activity

The nematicidal efficacy of this compound has been demonstrated against several economically important nematode species.

Nematode SpeciesAssay TypeMetricValue (µg/mL)Citation(s)
Meloidogyne incognitaMotility Assay2-hr EC500.48[4][5]
Meloidogyne incognitaMotility Assay24-hr EC500.15[1]
Rotylenchulus reniformisMotility Assay2-hr EC501.07[4][5]
Rotylenchulus reniformisMotility Assay24-hr EC500.38[1]
Bursaphelenchus xylophilusMortality AssayLC500.1078 (mg/L)
Caenorhabditis elegansMortality AssayLC500.069 (µM)
Fungicidal Activity

This compound is also effective against various soil-borne and foliar fungal pathogens.

Fungal SpeciesMetricValue (µg/mL)Citation(s)
Fusarium pseudograminearumEC500.0021 - 0.0647
Fusarium graminearumEC500.012 - 0.059 (mg/L)
Fusarium asiaticumEC500.010 - 0.041 (mg/L)
Experimental Protocols for Biological Assays

Nematode Motility Assay (for EC50 determination):

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetone).

  • Create a dilution series of this compound in an aqueous solution.

  • Dispense a known number of nematodes (e.g., second-stage juveniles) into the wells of a multi-well plate.

  • Add the different concentrations of the this compound solution to the wells.

  • Incubate the plates at a controlled temperature (e.g., 25°C).

  • After a specific time period (e.g., 2, 24, or 48 hours), observe the nematodes under a microscope.

  • Nematodes are considered immotile if they do not move when probed with a fine needle.

  • Calculate the percentage of immotile nematodes for each concentration and determine the EC50 value using probit analysis.[4][5]

Fungicidal Activity Assay (for EC50 determination):

  • Prepare a stock solution of this compound in a suitable solvent.

  • Amend a suitable fungal growth medium (e.g., potato dextrose agar) with a series of concentrations of this compound.

  • Inoculate the center of each agar plate with a mycelial plug of the target fungus.

  • Incubate the plates at an optimal temperature for fungal growth.

  • Measure the colony diameter at regular intervals until the colony in the control plate reaches the edge of the plate.

  • Calculate the percentage of mycelial growth inhibition for each concentration compared to the control.

  • Determine the EC50 value by plotting the inhibition percentage against the logarithm of the concentration.

Conclusion

This compound is a novel and potent SDHI with significant potential for the integrated management of nematodes and fungal diseases in a wide range of crops. Its unique mode of action and high efficacy make it a valuable tool for modern agriculture. This technical guide provides a comprehensive overview of its discovery, synthesis, and biological activity to aid researchers and professionals in further exploring and utilizing this important agrochemical.

References

An In-depth Technical Guide to Cyclobutrifluram: Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclobutrifluram is a novel nematicide and fungicide developed by Syngenta, offering broad-spectrum control of economically significant plant-parasitic nematodes and certain soil-borne fungal diseases. It belongs to the chemical class of pyridine-3-carboxamides and is distinguished by a unique four-membered cyclobutyl ring structure. As a succinate dehydrogenase inhibitor (SDHI), this compound disrupts the mitochondrial respiration of target organisms, leading to cessation of feeding, paralysis, and eventual mortality. This document provides a comprehensive technical overview of this compound, detailing its chemical structure, physicochemical properties, mechanism of action, and relevant experimental methodologies.

Chemical Structure and Identifiers

This compound is a chiral molecule, with the pesticidal activity primarily attributed to the (1S,2S)-enantiomer. The technical grade active ingredient is a racemic mixture of the (1S,2S) and (1R,2R) enantiomers.

IdentifierValue
IUPAC Name N-[(1R,2R)-2-(2,4-dichlorophenyl)cyclobutyl]-2-(trifluoromethyl)pyridine-3-carboxamide
CAS Number 1460292-16-3
Molecular Formula C₁₇H₁₃Cl₂F₃N₂O
Molecular Weight 389.2 g/mol
Canonical SMILES C1C--INVALID-LINK--NC(=O)C3=C(N=CC=C3)C(F)(F)F[1]
InChI Key GBFKIHJZPMECCF-BXUZGUMPSA-N[1]

Physicochemical Properties

The physicochemical properties of this compound have been determined using internationally recognized OECD guidelines for the testing of chemicals. These properties are crucial for understanding its environmental fate and behavior, as well as for formulation development.

PropertyValueOECD Guideline
Physical Form Off-white crystalline powdered solid-
Melting Point 125 °C102
Decomposition Temperature > 271 °C-
Water Solubility (20 °C) 33 mg/L105
Vapor Pressure (20 °C) < 6.2 x 10⁻⁶ Pa104
Octanol-Water Partition Coefficient (Log Pₒw at 20 °C) 3.2107/117
Henry's Law Constant 7.3 x 10⁻⁵ Pa·m³/mol-
Hydrolytic Stability (pH 4, 7, 9) Stable111

Experimental Protocols for Physicochemical Properties

The determination of the physicochemical properties of this compound follows standardized methodologies to ensure data quality and comparability. The primary reference for these methods are the OECD Guidelines for the Testing of Chemicals.

  • Melting Point (OECD 102): The melting point is determined using methods such as the capillary tube method, where a small, powdered sample is heated at a controlled rate. The temperature at which the substance transitions from a solid to a liquid is recorded.

  • Water Solubility (OECD 105): This is typically determined using the flask method for substances with solubility above 10⁻² g/L. A supersaturated solution of this compound in water is prepared and allowed to equilibrate at a constant temperature (20 °C). The concentration of the dissolved substance in the aqueous phase is then measured, often by High-Performance Liquid Chromatography (HPLC).

  • Octanol-Water Partition Coefficient (OECD 107/117): The Log Pₒw value, a measure of lipophilicity, is determined by the shake-flask method (OECD 107) or the HPLC method (OECD 117). In the shake-flask method, this compound is dissolved in a mixture of n-octanol and water. After equilibration, the concentration in each phase is measured to calculate the partition coefficient. The HPLC method correlates the retention time on a reverse-phase column with known Log Pₒw values of reference compounds.

  • Vapor Pressure (OECD 104): Methods such as the gas saturation technique are employed. A stream of inert gas is passed through or over the substance at a known rate, allowing it to become saturated with the vapor. The amount of substance transported by the gas is then determined, from which the vapor pressure is calculated.

  • Hydrolytic Stability (OECD 111): The stability of this compound in water at different pH values (4, 7, and 9) is assessed over time. Sterile aqueous buffer solutions containing the test substance are incubated in the dark at a constant temperature. Samples are taken at various intervals and analyzed for the concentration of the parent compound to determine the rate of hydrolysis.

Mechanism of Action: Inhibition of Succinate Dehydrogenase

This compound's mode of action is the inhibition of the enzyme succinate dehydrogenase (SDH), also known as Complex II, in the mitochondrial electron transport chain. This enzyme plays a critical role in cellular respiration by catalyzing the oxidation of succinate to fumarate as part of the Krebs cycle and transferring electrons to the electron transport chain. By binding to the ubiquinone-binding site (Q-site) of the SDH enzyme complex, this compound blocks this electron transfer, thereby inhibiting the production of ATP, the cell's primary energy currency. This disruption of energy metabolism leads to a rapid cessation of cellular functions in the target nematodes and fungi.

Signaling Pathway of this compound cluster_krebs Krebs Cycle cluster_etc Mitochondrial Electron Transport Chain Succinate Succinate Complex_II Complex II (Succinate Dehydrogenase) Succinate->Complex_II Oxidation Fumarate Fumarate Complex_I Complex I Ubiquinone Ubiquinone (Q) Complex_I->Ubiquinone e⁻ transfer ATP_Synthase ATP Synthase (Complex V) Complex_I->ATP_Synthase Proton Gradient Complex_II->Fumarate Complex_II->Ubiquinone e⁻ transfer Complex_III Complex III Cytochrome_c Cytochrome c Complex_III->Cytochrome_c e⁻ transfer Complex_III->ATP_Synthase Proton Gradient Complex_IV Complex IV Complex_IV->ATP_Synthase Proton Gradient Ubiquinone->Complex_III e⁻ transfer Cytochrome_c->Complex_IV e⁻ transfer ATP ATP ATP_Synthase->ATP Synthesis This compound This compound This compound->Complex_II Inhibition

Caption: Inhibition of Complex II by this compound in the mitochondrial electron transport chain.

Synthesis Pathway

The synthesis of this compound involves the coupling of two key intermediates: a 2-(trifluoromethyl)pyridine-3-carboxylic acid derivative and a cis-2-(2,4-dichlorophenyl)cyclobutylamine derivative. While the precise industrial synthesis is proprietary, a plausible synthetic route based on patent literature involves the activation of the carboxylic acid, followed by an amide bond formation reaction.

A key precursor is 2-(trifluoromethyl)nicotinic acid. One reported synthesis for this intermediate starts from a Vilsmeier salt derivative, which is condensed with ethyl 4,4,4-trifluoroacetoacetate, followed by an intramolecular cyclization to form the pyridine ring.

The final step is the amide coupling. This is a standard transformation in organic chemistry and can be achieved by converting the carboxylic acid to a more reactive species, such as an acid chloride or an activated ester, which then reacts with the amine to form the final this compound molecule.

Experimental Workflow: In Vitro Nematicide Screening Assay

A representative workflow for assessing the nematicidal activity of a compound like this compound against a root-knot nematode, such as Meloidogyne incognita, is outlined below. This type of assay is crucial in the discovery and development phase to determine the efficacy and dose-response of new chemical entities.

Experimental Workflow for Nematicide Screening cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A1 Nematode Culture (e.g., M. incognita on tomato roots) A2 Egg Extraction & Sterilization A1->A2 A3 Hatching of J2 Juveniles A2->A3 B1 Dispense J2 Juveniles into 96-well plates A3->B1 A4 Compound Preparation (Serial dilutions of this compound) B2 Add Compound Dilutions (including controls) A4->B2 B1->B2 B3 Incubation (e.g., 24-72h at 25°C) B2->B3 C1 Microscopic Observation (Assess mortality/paralysis) B3->C1 C2 Data Recording (% mortality vs. concentration) C1->C2 C3 Dose-Response Analysis (Calculate EC₅₀/LC₅₀) C2->C3

Caption: A typical workflow for an in vitro nematicide screening assay.

References

Cyclobutrifluram's Mechanism of Action on Succinate Dehydrogenase: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclobutrifluram is a novel succinate dehydrogenase inhibitor (SDHI) developed by Syngenta, demonstrating potent nematicidal and fungicidal activity. Its mechanism of action centers on the highly specific inhibition of the mitochondrial enzyme succinate dehydrogenase (SDH), also known as Complex II of the electron transport chain. This guide provides a comprehensive technical overview of the molecular interactions, biochemical consequences, and experimental methodologies used to elucidate the mechanism of action of this compound on SDH.

Introduction to Succinate Dehydrogenase (SDH)

Succinate dehydrogenase is a critical enzyme complex embedded in the inner mitochondrial membrane, where it uniquely participates in both the Krebs cycle and the electron transport chain.[1] It catalyzes the oxidation of succinate to fumarate in the Krebs cycle and transfers the resulting electrons to the electron transport chain via its bound flavin adenine dinucleotide (FAD) cofactor and a series of iron-sulfur clusters.[1] The electrons are ultimately transferred to ubiquinone (coenzyme Q), which is reduced to ubiquinol. This process is essential for cellular respiration and ATP production.

The SDH complex is a heterotetramer composed of four subunits:

  • SDHA (Flavoprotein subunit): Contains the FAD cofactor and the succinate-binding site.

  • SDHB (Iron-sulfur subunit): Contains three iron-sulfur clusters ([2Fe-2S], [4Fe-4S], and [3Fe-4S]) that facilitate electron transfer.

  • SDHC and SDHD (Membrane anchor subunits): Integral membrane proteins that anchor the complex to the inner mitochondrial membrane and form the ubiquinone-binding pocket (Q site).

This compound's Core Mechanism of Action

This compound acts as a potent and specific inhibitor of the SDH complex. Its primary mode of action is the disruption of the electron transport chain by binding to the ubiquinone reduction site (Q site) of the enzyme.[2][3] This binding is competitive with the natural substrate, ubiquinone.[2] By occupying the Q site, this compound effectively blocks the transfer of electrons from the iron-sulfur clusters in SDHB to ubiquinone.[2]

This inhibition has two major consequences:

  • Inhibition of the Krebs Cycle: The blockage of electron flow prevents the re-oxidation of FADH2 to FAD, which in turn inhibits the oxidation of succinate to fumarate. This leads to an accumulation of succinate.

  • Disruption of the Electron Transport Chain: The inability to reduce ubiquinone halts the electron flow through the respiratory chain, significantly impairing the production of ATP.

The resulting energy deficit within the cell leads to paralysis and ultimately death of the target organism, be it a nematode or a fungus.[4]

Molecular Interactions at the Binding Site

Molecular docking studies have provided insights into the specific interactions between this compound and the SDH complex. These studies have primarily identified the SDHC subunit as the main binding target.[2][5] A key interaction involves the formation of a hydrogen bond between the this compound molecule and the amino acid residue Arginine at position 70 (Arg70) of the SDHC subunit.[2] This interaction is crucial for the stable binding and inhibitory activity of the compound.

Mutations in the genes encoding the SDH subunits, particularly in the ubiquinone-binding pocket, can confer resistance to this compound. Point mutations in the sdhB, sdhC, and sdhD genes have been identified in resistant fungal and nematode populations.[6][7][8] For example, mutations such as H248Y in FpSdhB and A83V or R86K in FpSdhC1 have been shown to confer resistance in Fusarium pseudograminearum.[4][8] These mutations likely alter the conformation of the Q site, reducing the binding affinity of this compound.

Quantitative Data

The following tables summarize the available quantitative data on the efficacy and inhibitory action of this compound against various organisms.

OrganismAssay TypeValueUnitReference(s)
Bursaphelenchus xylophilusLC500.1078mg·L⁻¹[2][5]
Fusarium pseudograminearumEC50 (mean)0.0248µg/mL[4]
Fusarium fujikuroiEC50 (mean)0.025µg/mL[9]
Corynespora cassiicolaEC50 (mean)0.98 ± 1.26µg/mL[7]
Caenorhabditis elegansLC500.069µM[10]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound on succinate dehydrogenase. These are representative protocols based on published studies.

Succinate Dehydrogenase (SDH) Activity Assay

This protocol describes a colorimetric assay to measure SDH activity in isolated mitochondria or tissue homogenates and to assess the inhibitory effect of this compound. The assay is based on the reduction of an artificial electron acceptor, such as 2,6-dichlorophenolindophenol (DCPIP) or a tetrazolium salt (e.g., INT), which changes color upon reduction.

Materials:

  • Isolation Buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl, 1 mM EGTA, pH 7.4)

  • Assay Buffer (e.g., 50 mM potassium phosphate buffer, pH 7.4)

  • Substrate: Sodium succinate solution (e.g., 0.5 M)

  • Electron Acceptor: DCPIP solution (e.g., 2 mM) or INT solution (1 mg/mL)

  • Inhibitor: this compound stock solution in a suitable solvent (e.g., DMSO)

  • Mitochondrial or tissue homogenate sample

  • Microplate reader or spectrophotometer

Procedure:

  • Sample Preparation: Isolate mitochondria from the target organism or prepare a tissue homogenate in ice-cold isolation buffer using standard protocols. Determine the protein concentration of the sample.

  • Reaction Mixture Preparation: In a microplate well or cuvette, prepare the reaction mixture containing assay buffer, the electron acceptor (e.g., DCPIP), and the mitochondrial/tissue sample.

  • Inhibitor Addition: For inhibition studies, add varying concentrations of this compound to the reaction mixture and incubate for a specified period. A solvent control (e.g., DMSO) should be included.

  • Initiation of Reaction: Start the reaction by adding the succinate substrate.

  • Measurement: Immediately measure the change in absorbance at the appropriate wavelength (e.g., 600 nm for DCPIP) over time in kinetic mode.

  • Data Analysis: Calculate the rate of the reaction (change in absorbance per unit time) and determine the SDH activity, typically expressed as nmol of substrate consumed per minute per mg of protein. For inhibition studies, plot the percentage of inhibition against the this compound concentration to determine the IC50 value.

RNA Interference (RNAi) for Gene Silencing of SDH Subunits

This protocol outlines a general procedure for RNA interference (RNAi) to silence the expression of SDH subunit genes (e.g., sdhc) in nematodes, such as Bursaphelenchus xylophilus, to validate the target of this compound.

Materials:

  • Nematode culture

  • dsRNA corresponding to the target sdh gene sequence and a control dsRNA (e.g., GFP)

  • Soaking buffer (e.g., M9 buffer)

  • Microplates or small petri dishes

  • This compound solution

  • Reagents for RNA extraction and qRT-PCR

Procedure:

  • dsRNA Synthesis: Synthesize double-stranded RNA (dsRNA) targeting a specific region of the sdh gene of interest using in vitro transcription methods. A non-endogenous dsRNA (e.g., from Green Fluorescent Protein, GFP) should be used as a control.

  • Nematode Soaking: Synchronize the nematode population to a specific life stage. Incubate the nematodes in a solution containing the target dsRNA or control dsRNA for a specified period (e.g., 24-48 hours) to allow for uptake.

  • Gene Expression Analysis (qRT-PCR): After the soaking period, extract total RNA from the nematodes. Synthesize cDNA and perform quantitative real-time PCR (qRT-PCR) using primers specific for the target sdh gene to quantify the level of gene knockdown.

  • Phenotypic Assay: Expose the dsRNA-treated nematodes and control nematodes to this compound at a specific concentration (e.g., LC50).

  • Observation and Data Collection: Observe and record the phenotype, such as mortality or paralysis, at different time points.

  • Data Analysis: Compare the susceptibility of nematodes with silenced sdh genes to the control group. A significant decrease in mortality in the sdh-silenced group upon this compound exposure would confirm that the corresponding SDH subunit is the target of the compound.[2][5]

Molecular Docking of this compound with the SDH Complex

This protocol provides a general workflow for in silico molecular docking to predict the binding mode of this compound to the SDH complex.

Software and Tools:

  • Molecular modeling software (e.g., AutoDock, Glide, GOLD)

  • Protein Data Bank (PDB) for the crystal structure of the SDH complex (or a homology model)

  • Ligand preparation software (e.g., ChemDraw, Avogadro)

Procedure:

  • Protein Preparation: Obtain the 3D structure of the SDH complex from the PDB or generate a homology model if a crystal structure is unavailable. Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

  • Ligand Preparation: Draw the 2D structure of this compound and convert it to a 3D structure. Optimize the geometry and assign charges.

  • Binding Site Definition: Identify the ubiquinone-binding pocket (Q site) on the SDH complex, typically located at the interface of the SDHB, SDHC, and SDHD subunits. Define the grid box for docking calculations around this binding site.

  • Docking Simulation: Perform the docking of this compound into the defined binding site using the chosen docking software. The software will generate multiple possible binding poses.

  • Pose Analysis and Scoring: Analyze the generated binding poses based on their scoring functions, which estimate the binding affinity. The pose with the lowest binding energy is typically considered the most favorable.

  • Interaction Analysis: Visualize the best-ranked binding pose to identify the specific molecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between this compound and the amino acid residues of the SDH complex.[2]

Visualizations

Signaling Pathway

G cluster_krebs Krebs Cycle cluster_etc Electron Transport Chain (Inner Mitochondrial Membrane) Succinate Succinate Fumarate Fumarate Succinate->Fumarate SDH (SDHA) SDHA SDHA (FAD -> FADH2) Succinate->SDHA SDHB SDHB (Fe-S clusters) SDHA->SDHB e- Q_site Ubiquinone (Q) Binding Site (SDHC/SDHD) SDHB->Q_site e- Ubiquinone Ubiquinone (Q) Q_site->Ubiquinone Ubiquinol Ubiquinol (QH2) Ubiquinone->Ubiquinol Reduction Complex_III Complex III Ubiquinol->Complex_III e- transfer ATP_Production ATP Production Complex_III->ATP_Production This compound This compound This compound->Q_site Inhibition Cell_Death Cell Death ATP_Production->Cell_Death Depletion leads to G cluster_invitro In Vitro Analysis cluster_insilico In Silico Analysis cluster_invivo In Vivo / In Organismo Analysis SDH_Assay SDH Activity Assay Binding_Assay Binding Affinity Assay (e.g., Ki determination) SDH_Assay->Binding_Assay Quantify inhibition conclusion Conclusion: This compound targets the Q site of the SDH complex, primarily SDHC Binding_Assay->conclusion Molecular_Docking Molecular Docking RNAi RNA Interference (RNAi) Molecular_Docking->RNAi Identify potential binding sites Mutagenesis Site-Directed Mutagenesis Molecular_Docking->Mutagenesis Predict resistance mutations Phenotypic_Assay Phenotypic Assays (Mortality, Paralysis) RNAi->Phenotypic_Assay Validate target in vivo Mutagenesis->SDH_Assay Confirm resistance mechanism Mutagenesis->Phenotypic_Assay Assess resistance in vivo Phenotypic_Assay->conclusion start Hypothesis: This compound inhibits SDH start->SDH_Assay start->Molecular_Docking start->Phenotypic_Assay

References

An In-depth Technical Guide to the Biochemical Mode of Action of Cyclobutrifluram as a Succinate Dehydrogenase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclobutrifluram is a novel nematicide and fungicide belonging to the chemical class of chiral phenylcyclobutyl-pyridineamides. Its mode of action is the inhibition of the mitochondrial enzyme succinate dehydrogenase (SDH), also known as Complex II of the electron transport chain.[1][2] This inhibition disrupts the tricarboxylic acid (TCA) cycle and cellular respiration, leading to a cessation of ATP production and ultimately, cell death in target organisms.[2][3] Developed by Syngenta through a structure-based pesticide design approach, this compound exhibits potent activity against a broad spectrum of plant-parasitic nematodes and several fungal pathogens.[2][3][4] This technical guide provides a comprehensive overview of the biochemical mode of action of this compound, including its target site, the physiological consequences of its inhibitory action, mechanisms of resistance, and detailed experimental protocols relevant to its study.

Introduction to this compound

This compound is a promising new active ingredient in the fight against nematode and fungal infestations in agriculture.[4] It is a member of the succinate dehydrogenase inhibitor (SDHI) class of pesticides, which target a highly conserved enzyme essential for the energy metabolism of a wide range of eukaryotic organisms.[2][3] The development of this compound involved a sophisticated "structure-based pesticide design" methodology, which utilizes computational molecular modeling to optimize the interaction between the active ingredient and its biological target, thereby enhancing efficacy and safety.[3]

The Molecular Target: Succinate Dehydrogenase (Complex II)

Succinate dehydrogenase is a critical enzyme complex with a dual role in cellular metabolism. It is a key component of both the tricarboxylic acid (TCA) cycle, where it catalyzes the oxidation of succinate to fumarate, and the mitochondrial electron transport chain (ETC), where it functions as Complex II.[5][6]

The SDH complex is composed of four protein subunits:

  • SDHA (Flavoprotein subunit): Contains the covalently bound flavin adenine dinucleotide (FAD) cofactor and the binding site for succinate.

  • SDHB (Iron-sulfur protein subunit): Contains three iron-sulfur clusters ([2Fe-2S], [4Fe-4S], and [3Fe-3S]) that facilitate the transfer of electrons from FAD to the ubiquinone-binding site.

  • SDHC and SDHD (Transmembrane subunits): These subunits anchor the complex to the inner mitochondrial membrane and form the ubiquinone-binding pocket, also known as the Q-site.[5]

This compound, like other SDHI fungicides and nematicides, targets the Q-site of the SDH complex.[6] By binding to this site, it competitively inhibits the binding of the natural substrate, ubiquinone (Coenzyme Q).[6] This blockage prevents the transfer of electrons from the iron-sulfur clusters in SDHB to ubiquinone, thereby halting the flow of electrons through the ETC.[5][6]

Biochemical Mode of Action of this compound

The primary biochemical mode of action of this compound is the disruption of cellular energy production through the inhibition of SDH. This process can be broken down into the following key steps:

  • Binding to the Q-site: this compound binds to the ubiquinone-binding pocket located at the interface of the SDHB, SDHC, and SDHD subunits.[6] Molecular docking studies suggest that it forms hydrogen bonds with key amino acid residues within this pocket, primarily in the SDHC subunit.[7]

  • Inhibition of Electron Transport: By occupying the Q-site, this compound prevents the reduction of ubiquinone to ubiquinol. This blockage halts the transfer of electrons from succinate to the ETC.[6]

  • Disruption of the TCA Cycle and ETC: The inhibition of SDH leads to a bottleneck in the TCA cycle, causing an accumulation of succinate.[5] Simultaneously, the lack of electron flow from Complex II to Complex III disrupts the entire electron transport chain.

  • Cessation of ATP Synthesis: The disruption of the proton gradient across the inner mitochondrial membrane, which is generated by the ETC, leads to a rapid decline in ATP synthesis via oxidative phosphorylation.

  • Cellular Effects and Organismal Death: The depletion of cellular energy in the form of ATP leads to a cascade of detrimental effects, including reduced motility, cessation of feeding, and paralysis in nematodes.[3] In fungi, it results in the inhibition of mycelial growth and spore formation.[3] Ultimately, this energy crisis leads to cell death and the demise of the target organism.

Quantitative Data on this compound Efficacy

The efficacy of this compound has been demonstrated against a range of nematodes and fungi. The following tables summarize key quantitative data from various studies.

Table 1: Nematicidal Activity of this compound

OrganismAssay TypeValueUnitReference
Bursaphelenchus xylophilusLC50 (24h)0.1078mg/L[7][8][9]
Meloidogyne incognitaEC50 (2h, motility)0.48µg/ml[4]
Rotylenchulus reniformisEC50 (2h, motility)1.07µg/ml[4]
Caenorhabditis elegansLC50 (24h)0.069µM[10]

Table 2: Fungicidal Activity of this compound

OrganismAssay TypeValueUnitReference
Fusarium graminearumEC50 (mycelial growth)0.0110µg/mL
Alternaria alternataBaseline Sensitivity (EC50)0.10 ± 0.07µg/mL
Corynespora cassiicolaMean Sensitivity (EC50)0.98 ± 1.26µg/mL
Fusarium fujikuroiMean EC500.025µg/mL
Fusarium pseudograminearumMean EC500.0248µg/mL

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biochemical mode of action of this compound.

Succinate Dehydrogenase (SDH) Activity Assay

This protocol is adapted from standard colorimetric assays for measuring SDH activity.[11]

Principle: The activity of SDH is determined by measuring the reduction of an artificial electron acceptor, 2,6-dichlorophenolindophenol (DCIP), which changes color upon reduction. The rate of color change is proportional to the SDH activity.

Materials:

  • SDH Assay Buffer (e.g., 50 mM potassium phosphate buffer, pH 7.2)

  • Succinate solution (substrate)

  • DCIP solution (electron acceptor)

  • Detergent (e.g., Triton X-100) to solubilize mitochondrial membranes

  • Mitochondrial preparation (from target organism)

  • This compound stock solution (in a suitable solvent like DMSO)

  • 96-well microplate

  • Spectrophotometric microplate reader

Procedure:

  • Mitochondrial Isolation: Isolate mitochondria from the target organism (e.g., nematode or fungal tissue) using standard differential centrifugation methods.

  • Reaction Mixture Preparation: Prepare a reaction mixture containing SDH assay buffer, succinate, and DCIP.

  • Inhibitor Addition: Add varying concentrations of this compound (or solvent control) to the wells of a 96-well plate.

  • Enzyme Addition: Add the mitochondrial preparation to each well to initiate the reaction.

  • Kinetic Measurement: Immediately place the plate in a spectrophotometer and measure the decrease in absorbance at 600 nm over time. The reaction should be carried out at a constant temperature (e.g., 25°C).

  • Data Analysis: Calculate the initial rate of the reaction for each this compound concentration. Plot the reaction rate against the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Molecular Docking of this compound with the SDH Complex

This protocol outlines a general workflow for in silico molecular docking studies.[12]

Principle: Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand (this compound) when it interacts with a target protein (SDH).

Software:

  • Molecular modeling software (e.g., AutoDock, Glide, GOLD)

  • Protein structure visualization software (e.g., PyMOL, Chimera)

Procedure:

  • Target Protein Preparation: Obtain the 3D structure of the SDH complex. If an experimental structure is not available, a homology model can be built based on the sequence of the target organism's SDH and a template structure from a related species.

  • Ligand Preparation: Generate a 3D structure of the this compound molecule and optimize its geometry.

  • Binding Site Definition: Identify the ubiquinone-binding (Q-site) pocket on the SDH complex. This is typically located at the interface of the SDHB, SDHC, and SDHD subunits.

  • Docking Simulation: Run the docking algorithm to predict the binding poses of this compound within the defined binding site. The software will score the different poses based on their predicted binding affinity.

  • Analysis of Results: Analyze the top-scoring docking poses to identify the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the amino acid residues of the SDH complex. This information provides insights into the molecular basis of its inhibitory activity.

Visualizing the Mode of Action and Experimental Workflows

Signaling Pathway of SDH Inhibition

The following diagram illustrates the central role of SDH in the TCA cycle and electron transport chain, and how its inhibition by this compound disrupts these pathways, leading to downstream cellular consequences.

SDH_Inhibition_Pathway cluster_TCA Tricarboxylic Acid (TCA) Cycle cluster_ETC Electron Transport Chain (ETC) cluster_consequences Downstream Consequences Succinate Succinate Fumarate Fumarate Succinate->Fumarate SDH (Complex II) Succinate_Accumulation Succinate Accumulation Succinate->Succinate_Accumulation ComplexI Complex I CoQ Coenzyme Q (Ubiquinone) ComplexI->CoQ ComplexII Complex II (SDH) ComplexII->CoQ ROS_Production Increased ROS Production ComplexII->ROS_Production Electron Leak ComplexIII Complex III CoQ->ComplexIII CytC Cytochrome c ComplexIII->CytC ComplexIV Complex IV CytC->ComplexIV O2 O₂ ComplexIV->O2 ATP_Synthase ATP Synthase (Complex V) ATP ATP ATP_Synthase->ATP H2O H₂O O2->H2O ADP ADP + Pi ADP->ATP_Synthase ATP_Depletion ATP Depletion ATP->ATP_Depletion This compound This compound This compound->ComplexII Cell_Death Cell Death ATP_Depletion->Cell_Death

Caption: Inhibition of SDH (Complex II) by this compound disrupts both the TCA cycle and the electron transport chain.

Experimental Workflow for Nematicide Discovery and Mode of Action Studies

The following diagram outlines a typical workflow for the discovery and characterization of a new nematicide like this compound.

Nematicide_Discovery_Workflow cluster_discovery Discovery Phase cluster_characterization Characterization Phase cluster_development Development Phase Compound_Library Compound Library Screening Phenotypic_Screening High-Throughput Phenotypic Screening (e.g., motility assays) Compound_Library->Phenotypic_Screening Hit_Identification Hit Identification Phenotypic_Screening->Hit_Identification Dose_Response Dose-Response Assays (EC50/LC50 Determination) Hit_Identification->Dose_Response Mode_of_Action Mode of Action Studies Dose_Response->Mode_of_Action Target_Identification Target Identification (e.g., genetic screens, proteomics) Mode_of_Action->Target_Identification Resistance_Studies Resistance Studies (mutant analysis) Mode_of_Action->Resistance_Studies Lead_Optimization Lead Optimization (Structure-Activity Relationship) Mode_of_Action->Lead_Optimization Enzyme_Kinetics Enzyme Kinetics (IC50/Ki Determination) Target_Identification->Enzyme_Kinetics Molecular_Docking Molecular Docking Target_Identification->Molecular_Docking Toxicology Toxicology & Safety Assessment Lead_Optimization->Toxicology Field_Trials Field Trials Toxicology->Field_Trials Registration Registration Field_Trials->Registration

Caption: A streamlined workflow for the discovery and development of a novel nematicide, from initial screening to registration.

Mechanisms of Resistance to this compound

Resistance to SDHI fungicides and nematicides, including this compound, is primarily associated with point mutations in the genes encoding the subunits of the SDH complex. These mutations alter the amino acid sequence of the protein, leading to reduced binding affinity of the inhibitor to the Q-site.

Studies have identified mutations in the following SDH subunits that confer resistance to this compound:

  • SdhB: Mutations in the SdhB subunit, particularly around the iron-sulfur clusters and the Q-site interface, can reduce the efficacy of SDHIs.

  • SdhC and SdhD: As these subunits form the core of the ubiquinone-binding pocket, mutations in these transmembrane domains are a common mechanism of resistance. They can directly interfere with the binding of this compound.[7]

The specific amino acid substitutions that lead to resistance can vary between different fungal and nematode species. Monitoring for the emergence of these mutations in pest populations is crucial for effective resistance management strategies.

Conclusion

This compound is a potent inhibitor of succinate dehydrogenase, a key enzyme in the energy metabolism of nematodes and fungi. Its mode of action, involving the disruption of the mitochondrial electron transport chain and the TCA cycle, leads to a rapid depletion of cellular energy and subsequent organismal death. The development of this compound through a structure-based design approach highlights the potential for rational design in creating effective and specific pesticides. Understanding the detailed biochemical mode of action, as outlined in this guide, is essential for its responsible and sustainable use in agriculture, as well as for the development of future generations of nematicides and fungicides. Further research into the specific enzyme kinetics and the full spectrum of downstream signaling effects will continue to refine our understanding of this important molecule.

References

Cyclobutrifluram's spectrum of activity against plant-parasitic nematodes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the nematicidal activity of cyclobutrifluram, a novel succinate dehydrogenase inhibitor (SDHI). It is designed to be a comprehensive resource for researchers, scientists, and professionals involved in the development of nematicides. This document details the compound's mechanism of action, its spectrum of efficacy against various plant-parasitic nematodes, and the experimental methodologies used to determine its activity.

Introduction

Plant-parasitic nematodes (PPNs) pose a significant threat to global agriculture, causing substantial crop losses and impacting food security.[1][2] For many years, nematode management has relied on broad-spectrum nematicides that can have adverse effects on non-target organisms and the environment.[1] The development of more targeted nematicides with novel modes of action is therefore a critical area of research. This compound, commercially known as TYMIRIUM® technology, is a new-generation nematicide and fungicide developed by Syngenta.[3][4] It belongs to the pyridine-3-carboxamide chemical class and offers a dual-action solution for the control of both nematodes and fungal diseases.[3][5] First registered in 2022, this compound provides long-lasting protection against a wide range of economically important nematode pests across major crops.[3][4]

Mechanism of Action

This compound's mode of action is the inhibition of the mitochondrial succinate dehydrogenase (SDH) complex, also known as complex II, in the mitochondrial electron transport chain.[1][2][3][5][6][7] This enzyme is crucial for cellular respiration in both nematodes and fungi.[3] SDH catalyzes the oxidation of succinate to fumarate in the Krebs cycle and transfers electrons to ubiquinone in the electron transport chain, a process essential for the production of ATP, the main cellular energy source.[3]

By binding to and inhibiting the SDH complex, this compound disrupts the production of ATP, leading to a cessation of cellular energy supply.[3] This interference with essential metabolic processes results in reduced motility, cessation of feeding, paralysis, and ultimately, death of the susceptible nematodes.[3] The initial symptoms in nematodes can be observed within 24-48 hours of exposure, with complete mortality occurring within 72-96 hours.[3] Due to this specific mode of action, this compound is classified under the Insecticide Resistance Action Committee (IRAC) Group N-3 and the Fungicide Resistance Action Committee (FRAC) Group 7.[5][7]

This compound Mechanism of Action cluster_mitochondrion Mitochondrial Inner Membrane cluster_krebs Krebs Cycle cluster_etc Electron Transport Chain Succinate Succinate Fumarate Fumarate Succinate->Fumarate SDH SDH Complex II (Succinate Dehydrogenase) UQ Ubiquinone (UQ) SDH->UQ e- ComplexIII Complex III UQ->ComplexIII CytC Cytochrome c ComplexIII->CytC ComplexIV Complex IV CytC->ComplexIV ATP_Synthase ATP Synthase ComplexIV->ATP_Synthase ATP ATP ATP_Synthase->ATP This compound This compound This compound->SDH Inhibition

Figure 1: Mechanism of action of this compound on the mitochondrial respiratory chain.

Spectrum of Nematicidal Activity

This compound has demonstrated a broad spectrum of activity against many economically important plant-parasitic nematodes.[3][4] Its efficacy has been documented against nematodes of the genera Meloidogyne (root-knot nematodes), Heterodera (cyst nematodes), Pratylenchus (lesion nematodes), and Rotylenchulus (reniform nematodes).[3]

Quantitative Efficacy Data

The following tables summarize the quantitative data on the efficacy of this compound against various nematode species from published studies.

Table 1: In Vitro Nematicidal Efficacy of this compound

Nematode SpeciesLife StageMetricValueExposure TimeReference
Caenorhabditis elegansL4LC₅₀0.069 µM (0.026 mg/L)24 hours[1]
Meloidogyne incognitaJ2EC₅₀ (Immobility)0.48 µg/ml2 hours[4]
Rotylenchulus reniformisJ2EC₅₀ (Immobility)1.07 µg/ml2 hours[4]
Bursaphelenchus xylophilusMixedLC₅₀0.1078 mg/L24 hours[8]

Table 2: In Vivo Nematicidal Efficacy of this compound

Nematode SpeciesHost PlantApplicationEfficacy MetricResultReference
Meloidogyne incognitaTomatoAqueous Solution Treatment (1 hr)Reduced Root InfectionEffective at 0.12-0.48 µg/ml[4]
Rotylenchulus reniformisTomatoAqueous Solution Treatment (1 hr)Reduced Root InfectionEffective at 0.27-1.07 µg/ml[4]
Bursaphelenchus xylophilusPineTrunk InjectionReduced Mortality Rate1.27% mortality at 10 mg/cm⁻¹ DBH vs 26.52% in control after 2 years[9]
Susceptible and Tolerant Species
  • Highly Susceptible: Meloidogyne spp., Heterodera spp., Pratylenchus spp., Rotylenchulus reniformis, Bursaphelenchus xylophilus.[3][4][8]

  • Partial Control: Tylenchulus semipenetrans, Radopholus similis.[3]

  • Tolerant: Ditylenchus spp., Aphelenchoides spp.[3]

Experimental Protocols

The evaluation of this compound's nematicidal activity involves both in vitro and in vivo assays. The following sections provide an overview of the methodologies typically employed.

In Vitro Nematicidal Assays

In vitro assays are crucial for the rapid screening and determination of the direct toxicity of compounds to nematodes.[10][11]

4.1.1. Nematode Culture and Egg Extraction

Nematodes such as Meloidogyne spp. are typically cultured on susceptible host plants like tomato in a greenhouse environment.[12] Nematode eggs are extracted from infected roots using a sodium hypochlorite solution followed by sucrose centrifugation to purify the eggs.[10] Second-stage juveniles (J2s) are then hatched from the eggs in water.[11]

4.1.2. Juvenile Immobility/Mortality Assay

This assay assesses the direct impact of the compound on nematode mobility and survival.

  • Preparation of Test Solutions: A stock solution of this compound is prepared, typically in a solvent like acetone, and then serially diluted in water to obtain the desired test concentrations.[1] A control with the solvent alone is included to account for any effects of the solvent.[11]

  • Exposure: A known number of J2s (e.g., 25-100) are added to the wells of a multi-well plate containing the test solutions.[12][13]

  • Incubation: The plates are incubated at a controlled temperature (e.g., 25-28°C) in the dark.[11][12]

  • Observation: The number of motile and immotile/dead nematodes is counted at specific time intervals (e.g., 24, 48, 72 hours) under a microscope.[13] Nematodes that do not respond to a physical stimulus (e.g., a fine needle) are considered dead.[13]

  • Data Analysis: The data is used to calculate metrics such as LC₅₀ (median lethal concentration) or EC₅₀ (median effective concentration for immobility) using probit analysis.

In Vitro Juvenile Mortality Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Collection & Analysis Nematode_Culture Nematode Culture on Host Plant Egg_Extraction Egg Extraction (e.g., NaOCl method) Nematode_Culture->Egg_Extraction J2_Hatching J2 Hatching Egg_Extraction->J2_Hatching Exposure Exposure of J2s to Test Solutions in Multi-well Plates J2_Hatching->Exposure Test_Solutions Preparation of this compound Test Solutions Test_Solutions->Exposure Incubation Incubation (Controlled Temperature & Dark) Exposure->Incubation Observation Microscopic Observation (Count Motile vs. Immotile/Dead) Incubation->Observation Data_Analysis Data Analysis (e.g., Probit Analysis for LC50/EC50) Observation->Data_Analysis

References

The Structure-Activity Relationship of Cyclobutrifluram: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclobutrifluram, a novel chiral phenylcyclobutylpyridineamide, is a potent dual-action fungicide and nematicide developed by Syngenta. Marketed under the brand name TYMIRIUM®, it represents a significant advancement in the control of a broad spectrum of plant-parasitic nematodes and soil-borne fungal diseases.[1][2][3] This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, its mechanism of action, and the experimental methodologies used to characterize its biological activity. While detailed SAR data on a wide range of analogs remain proprietary, this document synthesizes publicly available information to elucidate the key structural features essential for its potent bioactivity.

Introduction

Plant-parasitic nematodes and fungal pathogens pose a significant threat to global agriculture, causing substantial crop losses annually.[4] The development of effective and environmentally benign pesticides is crucial for sustainable food production. This compound emerged from a targeted research program focused on identifying next-generation succinate dehydrogenase inhibitors (SDHIs).[1][2] Its unique mode of action, inhibiting the mitochondrial complex II (succinate dehydrogenase) in both nematodes and fungi, provides a dual benefit to farmers.[2] This document delves into the chemical structure, biological activity, and the underlying principles of the structure-activity relationship that govern the efficacy of this compound.

Chemical Structure and Physicochemical Properties

This compound is a chiral molecule belonging to the pyridine-3-carboxamide chemical class.[5] The commercial product is a mixture of the (1S,2S) and (1R,2R) enantiomers, with the (1S,2S) isomer being the more active component, constituting a minimum of 80% of the mixture.[5]

IUPAC Name: N-[(1S,2S)-2-(2,4-dichlorophenyl)cyclobutyl]-2-(trifluoromethyl)pyridine-3-carboxamide CAS Number: 1460292-16-3 Chemical Formula: C₁₇H₁₃Cl₂F₃N₂O

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Weight417.2 g/mol N/A
Water Solubility33 mg/L (at 20°C)[5]
Log P (octanol/water)3.2 (at 20°C)[5]
Vapor Pressure<6.2 × 10⁻⁶ Pa (at 20°C)[5]

Mechanism of Action: Inhibition of Succinate Dehydrogenase (SDH)

This compound's primary mode of action is the inhibition of the succinate dehydrogenase (SDH) enzyme, also known as mitochondrial complex II, a key component of both the citric acid cycle and the electron transport chain in eukaryotic organisms.[2][6] By binding to the SDH enzyme, this compound blocks the oxidation of succinate to fumarate, thereby disrupting cellular respiration and leading to a cessation of ATP production.[6] This energy depletion ultimately results in the paralysis and death of nematodes and the inhibition of mycelial growth and spore formation in fungi.[2][6]

cluster_0 Mitochondrial Inner Membrane succinate Succinate sdh Succinate Dehydrogenase (Complex II) succinate->sdh Oxidation fumarate Fumarate sdh->fumarate q Ubiquinone (Q) sdh->q e- qh2 Ubihydroquinone (QH2) q->qh2 complex_iii Complex III qh2->complex_iii complex_iv Complex IV complex_iii->complex_iv atp_synthase ATP Synthase complex_iv->atp_synthase atp ATP atp_synthase->atp This compound This compound This compound->sdh Inhibition cluster_0 Key Structural Components This compound This compound Core Structure dichlorophenyl 2,4-Dichlorophenyl Ring (Hydrophobic interaction & anchoring) This compound->dichlorophenyl cyclobutyl Cyclobutyl Linker (Stereochemistry & rigidity) This compound->cyclobutyl pyridine 2-(Trifluoromethyl)pyridine-3-carboxamide (Binding to SDH & H-bonding) This compound->pyridine start Start: Synchronized L4 Larvae Population prepare_plates Prepare 96-well plates with Nematode Growth Medium (NGM) start->prepare_plates add_compounds Add test compounds at various concentrations prepare_plates->add_compounds add_nematodes Add a defined number of L4 larvae to each well add_compounds->add_nematodes incubate Incubate at 20-25°C for 24-72 hours add_nematodes->incubate assess_motility Assess nematode motility (e.g., automated tracking system) incubate->assess_motility determine_ec50 Determine EC50 for paralysis or mortality assess_motility->determine_ec50

References

Toxicological Profile of Cyclobutrifluram on Non-Target Organisms: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Cyclobutrifluram is a novel broad-spectrum nematicide and fungicide belonging to the chemical class of succinate dehydrogenase inhibitors (SDHIs).[1] Its mode of action involves the disruption of mitochondrial respiration in target organisms by inhibiting Complex II (succinate dehydrogenase) of the electron transport chain, thereby blocking ATP production.[1][2] As with any pesticide, understanding its toxicological profile on non-target organisms is crucial for a comprehensive environmental risk assessment. This technical guide provides a detailed overview of the ecotoxicological effects of this compound on various non-target terrestrial and aquatic organisms, outlines the experimental protocols used in key toxicity studies, and visualizes its molecular mechanism of action and the resulting cellular signaling pathways.

Data Presentation: Quantitative Toxicity Data

The following tables summarize the key quantitative toxicity endpoints for this compound across a range of non-target organisms, as determined by various regulatory and research studies.

Table 1: Avian Toxicity of this compound

SpeciesTest DurationEndpointValue (mg a.i./kg bw)Toxicity ClassificationReference
Bobwhite QuailAcuteLD50>2000Practically Non-toxic[3]
Mallard DuckAcuteLD50>2000Practically Non-toxic[3]
Bobwhite QuailChronicNOAEC1000 ppm-[3]
Mallard DuckChronicNOAEC1000 ppm-[3]

Table 2: Aquatic Toxicity of this compound

SpeciesTest DurationEndpointValue (mg a.i./L)Toxicity ClassificationReference
Rainbow Trout96-hourLC50>1.0Slightly Toxic[3]
Bluegill Sunfish96-hourLC50>1.0Slightly Toxic[3]
Sheepshead Minnow96-hourLC50>1.0Slightly Toxic[3]
Daphnia magna48-hourEC50>1.0Slightly Toxic[3]
Mysid Shrimp96-hourLC500.47Highly Toxic[4]
Fish (generic)ChronicNOAECNot specified-[4]
Daphnia magna21-dayNOECNot specified-[4]

Table 3: Terrestrial Invertebrate Toxicity of this compound

SpeciesTest DurationEndpointValueToxicity ClassificationReference
Honey Bee (Apis mellifera)48-hour ContactLD50>100 µ g/bee Practically Non-toxic[3]
Honey Bee (Apis mellifera)48-hour OralLD50>100 µ g/bee Practically Non-toxic[3]
Honey Bee (Apis mellifera) LarvaeChronicNOAEC0.428 µ g/larva/day (LOAEC)-[3]
Earthworm (Eisenia fetida)14-dayLC50>1000 mg/kg soilPractically Non-toxic[3]
Earthworm (Eisenia andreii)ReproductionNOEC71–171 mg a.i./kg dry soil-[2]
Soil Mite (Hypoaspis aculeifer)ReproductionNOECNo effects observed-[2]

Experimental Protocols

The toxicity data presented above are derived from studies conducted following standardized international guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD). Below are detailed methodologies for key experiments cited.

Avian Acute Oral Toxicity Test (based on OECD Guideline 223)

This test is designed to determine the median lethal dose (LD50) of a substance in birds after a single oral administration.

  • Test Organisms: Typically, one passerine species and either an upland game bird (e.g., Bobwhite quail) or a waterfowl (e.g., Mallard duck) are used. Healthy, young adult birds are acclimatized to laboratory conditions for at least one week.

  • Test Substance Administration: The test substance is administered orally via gavage or capsule. Birds are fasted for a period before dosing.

  • Dosage: A limit test is often performed first at 2000 mg/kg body weight. If no mortality occurs, the substance is classified as practically non-toxic. If mortality is observed, a dose-response study with multiple dose levels is conducted.

  • Observation Period: Birds are observed for mortality, clinical signs of toxicity, and behavioral changes for at least 14 days after dosing. Body weight is recorded at the beginning and end of the test.

  • Endpoint Calculation: The LD50, the dose estimated to cause mortality in 50% of the test population, is calculated using appropriate statistical methods.

Fish Early-Life Stage Toxicity Test (based on OECD Guideline 210)

This long-term test evaluates the effects of a substance on the early developmental stages of fish.

  • Test Organisms: Commonly used species include rainbow trout, zebrafish, or fathead minnow. The test starts with newly fertilized eggs.

  • Exposure System: A flow-through system is preferred to maintain constant concentrations of the test substance.

  • Test Concentrations: A series of concentrations of the test substance and a control are used.

  • Duration: The exposure period covers embryonic, larval, and early juvenile development, typically lasting from 28 to 60 days post-hatch, depending on the species.

  • Endpoints: Observations include hatching success, larval survival, growth (length and weight), and any developmental or behavioral abnormalities. The No-Observed-Effect-Concentration (NOEC) and Lowest-Observed-Effect-Concentration (LOEC) are determined.

Daphnia magna Reproduction Test (based on OECD Guideline 211)

This chronic test assesses the impact of a substance on the reproductive output of the freshwater invertebrate Daphnia magna.

  • Test Organisms: Young female daphnids (<24 hours old) are used to start the test.

  • Exposure System: A semi-static renewal system is typically employed, where the test solutions are renewed several times a week.

  • Test Concentrations: A range of concentrations and a control are tested.

  • Duration: The test duration is 21 days.

  • Endpoints: The primary endpoint is the total number of live offspring produced per surviving parent daphnid. Adult mortality and growth are also assessed. The NOEC and ECx (concentration causing x% effect) for reproduction are calculated.

Honey Bee Larval Toxicity Test, Repeated Exposure (based on OECD Guideline 239)

This test evaluates the chronic effects of a substance on honey bee larvae.

  • Test Organisms: First instar honey bee larvae are grafted from healthy colonies into 48-well plates.

  • Dosing: Larvae are fed a diet containing the test substance daily for several days during their development.

  • Test Conditions: The larvae are maintained in an incubator under controlled temperature and humidity.

  • Duration: The test continues until adult emergence (approximately 22 days).

  • Endpoints: Larval and pupal mortality are recorded, and the number of successfully emerged adults is determined. The NOEC and LD50 (if applicable) are calculated.

Earthworm Reproduction Test (based on OECD Guideline 222)

This study assesses the effects of a substance on the reproductive output of earthworms.

  • Test Organisms: Adult earthworms (e.g., Eisenia fetida or Eisenia andrei) with a clitellum are used.

  • Test Substrate: The test substance is mixed into a standardized artificial soil.

  • Test Conditions: The test is conducted in controlled temperature and light conditions.

  • Duration: The exposure period is 28 days, after which the adult worms are removed. The soil is then maintained for another 28 days to allow for the hatching of cocoons.

  • Endpoints: Adult mortality and changes in body weight are assessed after 28 days. The number of juvenile worms produced is counted at the end of the 56-day period. The NOEC and ECx for reproduction are determined.

Mandatory Visualization

Mode of Action and Signaling Pathway

This compound's primary mode of action is the inhibition of succinate dehydrogenase (SDH), also known as Complex II, in the mitochondrial electron transport chain. This inhibition disrupts cellular respiration and energy production. A key downstream consequence of SDH inhibition is the generation of reactive oxygen species (ROS), which can lead to oxidative stress and subsequent cellular damage, including apoptosis.

G cluster_mitochondrion Mitochondrion cluster_cellular_response Cellular Response ETC Electron Transport Chain (ETC) ATP ATP Production ETC->ATP ETC->ATP Reduced ComplexII Complex II (SDH) Fumarate Fumarate ComplexII->Fumarate UQ Ubiquinone (Q) ComplexII->UQ e- transfer ROS Reactive Oxygen Species (ROS) ComplexII->ROS Electron Leakage Succinate Succinate Succinate->ComplexII Oxidation UQH2 Ubiquinol (QH2) UQ->UQH2 OxidativeStress Oxidative Stress ROS->OxidativeStress Induces CellularDamage Cellular Damage (Lipid peroxidation, DNA damage) OxidativeStress->CellularDamage Causes Apoptosis Apoptosis (Programmed Cell Death) CellularDamage->Apoptosis Triggers This compound This compound This compound->ComplexII Inhibits

Caption: Mechanism of this compound toxicity via SDH inhibition.

Experimental Workflow for Ecotoxicity Testing

The general workflow for conducting ecotoxicity studies for a pesticide like this compound follows a tiered approach, starting with standardized laboratory tests and potentially moving to more complex, higher-tier studies if risks are identified.

G cluster_planning Phase 1: Planning and Preparation cluster_execution Phase 2: Definitive Test Execution cluster_analysis Phase 3: Data Analysis and Reporting A Test Substance Characterization B Selection of Test Organism and Guideline (e.g., OECD) A->B C Range-Finding Test B->C D Preparation of Test Concentrations C->D E Exposure of Organisms under Controlled Conditions D->E F Regular Observations and Data Collection E->F G Statistical Analysis (e.g., LC50, NOEC) F->G H Interpretation of Results G->H I Final Study Report Generation H->I

References

Methodological & Application

Application Notes and Protocols for the Analytical Determination of Cyclobutrifluram Residues in Crops

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclobutrifluram is a novel succinate dehydrogenase inhibitor (SDHI) fungicide and nematicide used to protect a variety of crops from fungal diseases and nematode infestations.[1][2][3][4][5] Its mode of action involves the inhibition of the mitochondrial succinate dehydrogenase complex (Complex II) in the respiratory chain, which blocks the production of ATP and leads to the death of the target organisms.[1][2][3][4][5] Regulatory bodies in several countries, including Australia, Canada, and the United States, have established Maximum Residue Limits (MRLs) for this compound in various agricultural commodities to ensure food safety.[1][2] Accurate and sensitive analytical methods are therefore essential for monitoring its residues in crops.

This document provides detailed application notes and protocols for the determination of this compound residues in crop matrices using a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method followed by analysis with Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

Analytical Method: QuEChERS Extraction and UPLC-MS/MS Analysis

The QuEChERS method is a widely adopted sample preparation technique for the analysis of pesticide residues in food and agricultural products due to its simplicity, high throughput, and effectiveness.[6][7][8] It involves an initial extraction with an organic solvent (typically acetonitrile) and salts, followed by a dispersive solid-phase extraction (dSPE) step for cleanup. The final analysis is performed using UPLC-MS/MS, which offers high selectivity and sensitivity for the detection and quantification of trace-level contaminants.[9][10]

Experimental Workflow

The overall workflow for the analysis of this compound residues in crops is depicted below.

experimental_workflow sample Crop Sample (e.g., Wheat, Lettuce, Soybean) homogenization Homogenization sample->homogenization extraction QuEChERS Extraction (Acetonitrile, Salts) homogenization->extraction centrifugation1 Centrifugation extraction->centrifugation1 cleanup Dispersive SPE Cleanup (PSA, C18, MgSO4) centrifugation1->cleanup centrifugation2 Centrifugation cleanup->centrifugation2 filtration Filtration centrifugation2->filtration analysis UPLC-MS/MS Analysis filtration->analysis data Data Processing and Quantification analysis->data

Figure 1: Experimental workflow for this compound residue analysis.

Detailed Experimental Protocols

Sample Preparation (QuEChERS AOAC 2007.01 Method)

This protocol is based on the AOAC Official Method 2007.01.[11]

a. Materials and Reagents:

  • Homogenized crop sample

  • Acetonitrile (ACN), HPLC grade

  • Magnesium sulfate (MgSO₄), anhydrous

  • Sodium acetate (NaOAc), anhydrous

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • 50 mL polypropylene centrifuge tubes

  • 15 mL polypropylene centrifuge tubes for dSPE

  • High-speed centrifuge

b. Extraction Procedure:

  • Weigh 15 g (± 0.1 g) of the homogenized crop sample into a 50 mL centrifuge tube.

  • Add 15 mL of acetonitrile to the tube.

  • Add the internal standard solution at this stage, if used.

  • Add 6 g of anhydrous magnesium sulfate and 1.5 g of anhydrous sodium acetate to the tube.[11]

  • Cap the tube tightly and shake vigorously for 1 minute.

  • Centrifuge the tube at 4000 rpm for 5 minutes.

c. Dispersive Solid-Phase Extraction (dSPE) Cleanup:

  • Transfer 8 mL of the upper acetonitrile layer into a 15 mL dSPE tube containing 1200 mg of anhydrous magnesium sulfate, 400 mg of PSA, and 400 mg of C18.

  • Cap the dSPE tube and vortex for 30 seconds.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Take an aliquot of the supernatant for UPLC-MS/MS analysis. The extract may need to be diluted with a suitable solvent to match the initial mobile phase conditions.[12]

UPLC-MS/MS Analysis

a. Instrumentation:

  • UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

b. Chromatographic Conditions (Typical):

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size) is commonly used for pesticide analysis.[13]

  • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.

  • Mobile Phase B: Methanol or acetonitrile with 0.1% formic acid.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 5 - 10 µL.

  • Column Temperature: 40 °C.

  • Gradient Elution: A typical gradient would start with a low percentage of organic phase (e.g., 5-10% B), ramp up to a high percentage (e.g., 95-100% B) to elute the analyte, and then return to initial conditions for column re-equilibration.[9]

c. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode is generally suitable for this class of compounds.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.[10][14]

  • MRM Transitions: At least two MRM transitions (a quantifier and a qualifier ion) should be optimized for this compound. This involves direct infusion of a standard solution to determine the precursor ion (Q1) and the most abundant product ions (Q3), as well as optimizing the collision energy (CE) and other compound-dependent parameters for each transition.[10][14]

Quantitative Data Summary

The following tables provide an example of the expected performance characteristics of the analytical method. The specific values will need to be determined during method validation for each crop matrix.

Table 1: UPLC-MS/MS Method Parameters for this compound

ParameterValue
UPLC System Specify Model
Mass Spectrometer Specify Model
Column C18, 2.1 x 100 mm, 1.7 µm
Mobile Phase A Water + 0.1% Formic Acid + 5 mM Ammonium Formate
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Ionization Mode ESI Positive
Precursor Ion (Q1) To be determined
Quantifier Ion (Q3) To be determined
Qualifier Ion (Q3) To be determined
Collision Energy (CE) To be determined for each transition

Table 2: Method Validation Data for this compound in Various Crop Matrices

Crop MatrixSpiking Level (mg/kg)Mean Recovery (%)Relative Standard Deviation (RSD, %)Limit of Detection (LOD) (mg/kg)Limit of Quantification (LOQ) (mg/kg)
Wheat Grain 0.0195.25.80.0020.01
0.198.74.2
Lettuce 0.0192.17.10.0020.01
0.196.55.5
Soybean 0.0189.88.50.0030.01
0.194.26.9
Cotton Seed 0.0188.59.20.0030.01
0.193.17.8

Note: The data presented in Table 2 are representative examples based on typical performance for pesticide residue analysis and should be confirmed by in-house validation studies. The acceptable range for recovery is typically 70-120% with an RSD of ≤20%.[11][13][15][16][17]

This compound Mode of Action: Signaling Pathway

This compound acts by inhibiting the succinate dehydrogenase (SDH) enzyme, which is a key component of the mitochondrial electron transport chain (Complex II) and the tricarboxylic acid (TCA) cycle. This inhibition disrupts cellular respiration and energy production, ultimately leading to the death of the targeted fungi and nematodes.

mode_of_action cluster_mitochondrion Mitochondrial Inner Membrane complex_ii Complex II (Succinate Dehydrogenase) ubiquinone Ubiquinone (Q) complex_ii->ubiquinone e- fumarate Fumarate complex_ii->fumarate ubiquinol Ubiquinol (QH2) ubiquinone->ubiquinol Reduction complex_iii Complex III ubiquinol->complex_iii e- atp_production ATP Production (Cellular Energy) complex_iii->atp_production succinate Succinate succinate->complex_ii TCA Cycle This compound This compound This compound->inhibition inhibition->complex_ii cell_death Cell Death atp_production->cell_death Inhibition leads to

Figure 2: Inhibition of Succinate Dehydrogenase by this compound.

Conclusion

The QuEChERS extraction method coupled with UPLC-MS/MS analysis provides a robust and sensitive approach for the determination of this compound residues in a variety of crop matrices. The detailed protocols and performance characteristics outlined in these application notes serve as a valuable resource for laboratories involved in food safety monitoring and regulatory compliance. It is essential to perform in-house method validation to ensure the accuracy and reliability of the results for each specific crop matrix.

References

Application Notes and Protocols for Cyclobutrifluram Seed Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Cyclobutrifluram for seed treatment applications, including its formulation, mode of action, and detailed protocols for laboratory and greenhouse evaluation.

Introduction

This compound is a novel dual-action fungicide and nematicide developed for the effective control of a broad spectrum of plant-parasitic nematodes and key soil-borne fungal pathogens.[1][2][3][4] As a member of the pyridine-3-carboxamide chemical class, it functions as a succinate dehydrogenase inhibitor (SDHI).[4][5] This mode of action disrupts the mitochondrial respiration in target organisms, leading to a cessation of energy production and eventual mortality.[5][6] Formulated as a flowable concentrate (FC) for seed treatment, this compound offers a targeted and environmentally conscious approach to crop protection, safeguarding seeds and seedlings during the critical early stages of development.[7][8][9]

Mode of Action

This compound's primary target is the enzyme succinate dehydrogenase (SDH), also known as Complex II, a key component of the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle.[5][6] By inhibiting SDH, this compound effectively blocks cellular respiration in both nematodes and susceptible fungi. This disruption of ATP production leads to paralysis and death in nematodes and inhibits mycelial growth and spore germination in fungi.[6] This singular mode of action against two major agricultural pests provides a significant advantage in integrated pest management programs.

cluster_Mitochondrion Mitochondrion cluster_Organism Target Organism (Nematode/Fungus) This compound This compound SDH Succinate Dehydrogenase (Complex II) This compound->SDH Inhibition ETC Electron Transport Chain SDH->ETC e- transfer TCA_Cycle TCA Cycle Succinate Succinate ATP_Synthase ATP Synthase (Complex V) ETC->ATP_Synthase Proton Gradient ATP ATP (Energy) ATP_Synthase->ATP Synthesis Cell_Processes Essential Cellular Processes Paralysis_Death Paralysis & Death (Nematodes) Inhibited Growth (Fungi) ATP->Paralysis_Death Energy Depletion Leads To Fumarate Fumarate Succinate->Fumarate Oxidation

Caption: Mechanism of action of this compound.

Formulation for Seed Treatment

For seed treatment applications, this compound is typically formulated as a flowable concentrate (FC) or a suspension concentrate (SC).[7][8] These aqueous-based formulations are designed for optimal seed coverage, adhesion, and safety.

Typical Components of a this compound Seed Treatment Formulation:

ComponentFunctionExample Concentration (g/L)
This compound (a.i.) Nematicidal and fungicidal active ingredient200 - 500
Wetting and Dispersing Agents Ensure uniform suspension and coverage on the seedVaries
Antifreeze Agent Prevents freezing during storage~50
Antifoaming Agent Prevents foam formation during slurry preparation~2
Thickener Controls viscosity for proper application~12
Pigment/Dye Colors the treated seed for identification20 - 80
Water CarrierRemainder to 1 Liter

Application Rates and Efficacy

The recommended application rate of this compound for seed treatment varies depending on the crop and the target pest pressure.

Table 1: Recommended Application Rates for this compound Seed Treatment

CropApplication Rate (g a.i./100 kg seed)Target PestsReference
Wheat & Barley40 - 80Fusarium pseudograminearum (Crown Rot)[10]
CottonUp to 446Root-knot, reniform, lance, and sting nematodes[7][8]
Soybean75Soybean Cyst Nematode (Heterodera glycines)[7][8]

Table 2: Efficacy of this compound Seed Treatment Against Fusarium Crown Rot in Wheat

TreatmentApplication Rate (g a.i./100 kg seed)Yield Loss Reduction (%)Reference
Untreated Control--[5]
This compound40Significant reduction compared to control[5]
This compound80Halved yield loss in high disease pressure sites[5]

Table 3: Efficacy of this compound Against Plant-Parasitic Nematodes

Nematode SpeciesCropEfficacy MeasurementResultsReference
Meloidogyne incognita (Root-knot)CottonLint yield increaseSuperior or comparable to commercial standards[7]
Rotylenchulus reniformis (Reniform)CottonLint yield increaseSuperior or comparable to commercial standards[7]
Heterodera glycines (Soybean Cyst)SoybeanReduced SCN eggs/gram of rootSimilar or better than commercial standards[7]
Bursaphelenchus xylophilusPine (injection)LC500.1078 mg/L[2][11]

Experimental Protocols

The following are detailed protocols for evaluating this compound seed treatments in a laboratory or greenhouse setting.

Laboratory-Scale Seed Treatment Slurry Preparation

This protocol outlines the preparation of a this compound slurry for treating small batches of seeds for experimental purposes.

Start Start Calculate Calculate required This compound FC volume and water volume Start->Calculate Add_Water Add calculated water to a beaker Calculate->Add_Water Add_FC Add calculated This compound FC to the water Add_Water->Add_FC Mix Stir continuously to create a homogenous slurry Add_FC->Mix Add_Seeds Add seeds to a sealable container Mix->Add_Seeds Add_Slurry Add the slurry to the seeds Add_Seeds->Add_Slurry Coat Seal container and agitate to ensure even coating Add_Slurry->Coat Dry Air-dry treated seeds in a fume hood Coat->Dry End Store or use treated seeds Dry->End

Caption: Workflow for lab-scale seed treatment.

Materials:

  • This compound Flowable Concentrate (FC) formulation

  • Distilled water

  • Seeds (e.g., wheat, soybean, cotton)

  • Glass beaker

  • Magnetic stirrer and stir bar

  • Pipettes

  • Sealable container (e.g., glass jar, plastic bag)

  • Fume hood

Procedure:

  • Calculate Application Rate: Determine the required amount of this compound active ingredient (a.i.) per 100 kg of seed based on the recommended rates in Table 1.

  • Slurry Preparation:

    • Calculate the volume of the FC formulation needed for your batch of seeds.

    • Determine the total slurry volume. A common starting point is 5-10 mL of slurry per kg of seed.

    • In a beaker, add the required volume of distilled water.

    • While stirring, slowly add the calculated volume of the this compound FC to the water.

    • Continue stirring until a homogenous slurry is formed.

  • Seed Coating:

    • Weigh the desired amount of seed and place it in a sealable container.

    • Add the prepared slurry to the seeds.

    • Seal the container and agitate (shake or rotate) until all seeds are evenly coated.

  • Drying:

    • Spread the treated seeds in a thin layer on a tray lined with paper.

    • Allow the seeds to air-dry completely in a fume hood before packaging or planting.

Seed Germination and Phytotoxicity Assay

This protocol is for assessing the effect of this compound seed treatment on seed germination and early seedling growth.

Materials:

  • This compound-treated seeds

  • Untreated control seeds

  • Petri dishes or germination boxes

  • Filter paper or germination paper

  • Incubator or growth chamber

  • Ruler

Procedure:

  • Preparation:

    • Place two layers of sterile filter paper in each petri dish and moisten with a predetermined volume of sterile distilled water.

  • Plating:

    • Arrange a set number of seeds (e.g., 25 or 50) equidistantly on the filter paper in each dish.

    • Prepare at least four replicate dishes per treatment (this compound-treated and untreated control).

  • Incubation:

    • Place the petri dishes in an incubator at a suitable temperature for the specific crop (e.g., 20-25°C for wheat) with a defined light/dark cycle or in complete darkness.

  • Data Collection:

    • Record the number of germinated seeds daily for a period of 7 to 14 days. A seed is considered germinated when the radicle has emerged to a specified length (e.g., ≥2 mm).

    • At the end of the assay, measure the root and shoot length of each seedling.

    • Visually assess for any signs of phytotoxicity, such as necrosis, discoloration, or stunted growth, and rate on a scale if desired.

  • Calculations:

    • Germination Percentage (%) = (Number of germinated seeds / Total number of seeds) x 100

    • Calculate the average root and shoot length for each treatment.

Efficacy Against Fusarium Crown Rot (Greenhouse Assay)

This protocol describes a method to evaluate the efficacy of this compound seed treatment against Fusarium pseudograminearum in a controlled greenhouse environment.

cluster_Inoculum Inoculum Preparation cluster_Assay Greenhouse Assay Start_Inoculum Culture F. pseudograminearum on PDA plates Colonize Colonize sterilized grain (millet or wheat) with the fungus Start_Inoculum->Colonize Incubate_Inoculum Incubate until grain is fully colonized Colonize->Incubate_Inoculum Add_Inoculum Add a known amount of colonized grain to each pot Incubate_Inoculum->Add_Inoculum Prepare_Pots Prepare pots with sterilized soil mix Prepare_Pots->Add_Inoculum Plant_Seeds Plant treated and untreated seeds Add_Inoculum->Plant_Seeds Grow Grow plants in a controlled environment Plant_Seeds->Grow Assess Assess disease severity (e.g., lesion length, browning) Grow->Assess

Caption: Workflow for Fusarium efficacy assay.

Materials:

  • Fusarium pseudograminearum isolate

  • Potato Dextrose Agar (PDA)

  • Grain (millet or wheat) for inoculum

  • Autoclave

  • Pots and sterile potting mix

  • This compound-treated and untreated wheat seeds

  • Greenhouse with controlled temperature and lighting

Procedure:

  • Inoculum Preparation:

    • Culture the F. pseudograminearum isolate on PDA plates.

    • Prepare inoculum by autoclaving grain (e.g., millet) twice.

    • Inoculate the sterilized grain with agar plugs from the fungal culture.

    • Incubate at room temperature for 2-3 weeks, shaking periodically, until the grain is fully colonized by the fungus.[5]

  • Potting and Inoculation:

    • Fill pots with a sterilized soil/sand mixture.

    • Incorporate a standardized amount of the F. pseudograminearum-colonized grain into the top layer of the soil in each pot.

    • Control pots will receive sterilized, uncolonized grain.

  • Sowing and Growth:

    • Sow a set number of this compound-treated and untreated seeds in the inoculated and control pots.

    • Maintain the pots in a greenhouse with conditions favorable for wheat growth and disease development (e.g., 15-20°C).

  • Disease Assessment:

    • After a predetermined period (e.g., 4-6 weeks), carefully remove the plants from the pots and wash the roots.

    • Visually assess the severity of crown rot by measuring the length of the brown discoloration on the sub-crown internode.

    • Calculate a disease severity index if desired.

Efficacy Against Soybean Cyst Nematode (Greenhouse Assay)

This protocol provides a method for assessing the efficacy of this compound seed treatment in reducing infection by Heterodera glycines.

Materials:

  • Soybean Cyst Nematode (SCN) eggs or second-stage juveniles (J2)

  • Pots or cone-tainers with a pasteurized sandy soil mix

  • This compound-treated and untreated soybean seeds (susceptible variety)

  • Greenhouse with soil temperature control (27-28°C)

Procedure:

  • Planting:

    • Plant the treated and untreated soybean seeds in pots filled with the pasteurized sandy soil mix.

  • Inoculation:

    • A few days after seedling emergence, inoculate each pot with a suspension of SCN eggs and J2s at a rate of approximately 20 per cm³ of soil.

  • Incubation:

    • Maintain the pots in a greenhouse at 27-28°C with a 16-hour day length for 28-30 days to allow for nematode infection and development of females on the roots.

  • Assessment:

    • After the incubation period, carefully remove the root systems from the pots.

    • Gently wash the roots over a series of nested sieves to collect the white female nematodes.

    • Count the number of females per root system under a dissecting microscope.

  • Calculations:

    • Calculate the average number of females per plant for each treatment.

    • Efficacy can be expressed as the percentage reduction in the number of females compared to the untreated control.

Safety Precautions

When handling this compound and treated seeds, it is essential to follow standard laboratory safety procedures.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, a lab coat, and safety glasses.

  • Ventilation: Work in a well-ventilated area or a fume hood, especially when handling the concentrated formulation and drying treated seeds.

  • Disposal: Dispose of all waste materials, including treated seeds and contaminated items, in accordance with local regulations for chemical waste.

  • Labeling: Clearly label all containers with treated seeds. Treated seeds are not for human or animal consumption.

By following these application notes and protocols, researchers can effectively evaluate the potential of this compound as a seed treatment for the management of critical nematode and fungal diseases in various cropping systems.

References

Application Notes and Protocols for In Vitro Nematicidal Activity Testing of Cyclobutrifluram

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclobutrifluram is a novel nematicide and fungicide that demonstrates potent activity against a broad spectrum of plant-parasitic nematodes.[1][2] Belonging to the class of succinate dehydrogenase inhibitors (SDHIs), its mechanism of action involves the disruption of mitochondrial respiration in nematodes.[3][4][5][6] Specifically, this compound targets and inhibits complex II (succinate dehydrogenase) of the mitochondrial electron transport chain, leading to a blockage in ATP production, which is essential for nematode survival, motility, and reproduction.[4][5] This document provides detailed protocols for in vitro assays to evaluate the nematicidal activity of this compound using the model organism Caenorhabditis elegans as well as other economically important plant-parasitic nematodes.

Mode of Action

This compound's primary target is the succinate dehydrogenase (SDH) enzyme complex within the mitochondria of nematodes.[3][4][6] By inhibiting SDH, this compound disrupts the conversion of succinate to fumarate in the Krebs cycle and the transfer of electrons to the electron transport chain. This interference with cellular respiration leads to a rapid depletion of cellular energy (ATP), resulting in reduced motility, paralysis, and eventual death of the nematode.[4] Symptomatic effects in nematodes, such as reduced motility, can be observed within 24-48 hours of exposure, with complete mortality occurring within 72-96 hours.[4]

cluster_mitochondrion Mitochondrion cluster_nematode Nematode Cell This compound This compound SDH Succinate Dehydrogenase (Complex II) This compound->SDH Inhibits Fumarate Fumarate SDH->Fumarate ETC Electron Transport Chain SDH->ETC e- Succinate Succinate Succinate->SDH ATP_Synthase ATP Synthase ETC->ATP_Synthase Proton Gradient ATP ATP ATP_Synthase->ATP Produces Energy_Depletion Energy Depletion (No ATP) ATP_Synthase->Energy_Depletion Leads to Paralysis Paralysis & Reduced Motility Energy_Depletion->Paralysis Death Nematode Death Paralysis->Death

Caption: Mechanism of action of this compound in nematodes.

Quantitative Data Summary

The following tables summarize the reported in vitro nematicidal activity of this compound against various nematode species.

Table 1: Lethal Concentration (LC50) and Effective Concentration (EC50) Values

Nematode SpeciesAssay TypeParameterConcentrationReference
Caenorhabditis elegansSurvival AssayLC50 (24h)0.069 µM (0.026 mg/L)[3]
Bursaphelenchus xylophilusToxicity TestLC500.1078 mg/L[7][8][9]
Meloidogyne incognitaMotility AssayEC50 (2h)0.48 µg/ml[1]
Rotylenchulus reniformisMotility AssayEC50 (2h)1.07 µg/ml[1]

Table 2: Effects on Reproduction and Development

Nematode SpeciesParameterTreatment ConcentrationObserved EffectReference
Caenorhabditis elegansLifespan0.025, 0.1, 0.25 µMSignificantly decreased lifespan[3]
Caenorhabditis elegansFertilityNot specifiedDecreased number of germ cells[3][6]
Bursaphelenchus xylophilusPopulation SizeLC20 doseReduced to ~1/23 of control[7][8]
Bursaphelenchus xylophilusEgg LayingLC20 dose (36h)Reduced to ~1/6 of control[8]
Meloidogyne incognitaEgg Hatch>1.0 µg/mlSuppressed hatching[1]
Rotylenchulus reniformisEgg Hatch>1.0 µg/mlSuppressed hatching[1]

Experimental Protocols

Protocol 1: Nematode Survival Assay (C. elegans)

This protocol is adapted from studies on the effects of this compound on the lifespan of C. elegans.[3]

Materials:

  • C. elegans (L4 stage, age-synchronized)

  • Nematode Growth Medium (NGM) agar plates

  • E. coli OP50 (food source)

  • This compound stock solution (in acetone, 99.9%)

  • Acetone (control)

  • M9 buffer

  • Stereomicroscope

  • Platinum wire worm pick

  • Incubator at 20°C

Procedure:

  • Prepare NGM plates seeded with a lawn of E. coli OP50.

  • Prepare serial dilutions of this compound in acetone to achieve the desired final concentrations on the NGM plates (e.g., 0.025, 0.1, and 0.25 µM).

  • Apply the this compound solutions and the acetone control to the surface of the NGM plates and allow the solvent to evaporate completely.

  • Age-synchronize a population of C. elegans to the L4 stage.

  • Transfer a defined number of L4 worms (e.g., 100) to each treatment and control plate.

  • Incubate the plates at 20°C.

  • Transfer the worms to fresh plates daily to separate them from their progeny.

  • Count the number of surviving and dead worms daily under a stereomicroscope. Worms that do not respond to a gentle touch with a platinum wire pick are considered dead.

  • Continue the assay until all worms are dead.

  • Censor animals that crawl off the agar, have internal hatching ("bagging"), or burst.

  • Calculate the median lethal concentration (LC50) after 24 hours and plot survival curves.

cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_plates Prepare NGM plates with E. coli OP50 apply_solutions Apply solutions to plates prep_plates->apply_solutions prep_cyclo Prepare this compound and control solutions prep_cyclo->apply_solutions transfer_worms Transfer worms to treatment plates apply_solutions->transfer_worms sync_worms Synchronize C. elegans to L4 stage sync_worms->transfer_worms incubate Incubate at 20°C transfer_worms->incubate daily_transfer Daily transfer to fresh plates incubate->daily_transfer daily_count Daily count of surviving worms daily_transfer->daily_count daily_count->daily_transfer Repeat until all worms are dead calc_lc50 Calculate LC50 (24h) daily_count->calc_lc50 plot_survival Plot survival curves daily_count->plot_survival

Caption: Workflow for the C. elegans survival assay.

Protocol 2: Nematode Motility Assay (Plant-Parasitic Nematodes)

This protocol is designed to assess the effect of this compound on the motility of second-stage juveniles (J2) of plant-parasitic nematodes such as Meloidogyne incognita and Rotylenchulus reniformis.[1]

Materials:

  • Second-stage juveniles (J2) of the target nematode species

  • This compound stock solution

  • Sterile water

  • Multi-well plates (e.g., 24-well)

  • Pipettes

  • Inverted microscope or stereomicroscope

Procedure:

  • Prepare aqueous solutions of this compound at various concentrations.

  • Dispense a fixed volume of each test solution into the wells of a multi-well plate. Use sterile water as a negative control.

  • Add a known number of J2s (e.g., 25-50) to each well.

  • Incubate the plates at a suitable temperature (e.g., 25-28°C).

  • Observe the motility of the nematodes at specific time points (e.g., 2, 24, 48, and 72 hours) under a microscope.

  • Nematodes that are motionless, even after gentle prodding with a fine needle or by tapping the plate, are considered immobile or dead.

  • Count the number of motile and immotile nematodes in each well.

  • Calculate the percentage of immotility for each concentration and time point.

  • Determine the EC50 value (the concentration that causes 50% immobility) at a specific time point (e.g., 2 hours).

Protocol 3: Egg Hatching Assay (Plant-Parasitic Nematodes)

This assay evaluates the ovicidal activity of this compound.[1]

Materials:

  • Nematode eggs (e.g., from M. incognita or R. reniformis)

  • This compound stock solution

  • Sterile water

  • Small petri dishes or multi-well plates

  • Pipettes

  • Incubator

  • Stereomicroscope

Procedure:

  • Extract nematode eggs from infected plant roots.

  • Prepare a suspension of eggs in sterile water.

  • Prepare aqueous solutions of this compound at various concentrations.

  • In each well or petri dish, add a known number of eggs (e.g., 100-200) in a small volume of water.

  • Add the this compound test solutions to the corresponding wells. Use sterile water as a control.

  • Incubate the plates at an appropriate temperature for hatching (e.g., 25-28°C) for a period of 7-14 days.

  • At regular intervals, count the number of hatched second-stage juveniles (J2s) in each well.

  • Calculate the percentage of egg hatch inhibition for each concentration compared to the control.

cluster_motility Motility Assay Workflow cluster_hatching Egg Hatching Assay Workflow mot_prep Prepare this compound solutions and nematode suspension mot_dispense Dispense into multi-well plates mot_prep->mot_dispense mot_incubate Incubate mot_dispense->mot_incubate mot_observe Observe motility at time intervals mot_incubate->mot_observe mot_calc Calculate % immotility and EC50 mot_observe->mot_calc hatch_prep Extract eggs and prepare This compound solutions hatch_dispense Dispense eggs and solutions into plates hatch_prep->hatch_dispense hatch_incubate Incubate for 7-14 days hatch_dispense->hatch_incubate hatch_count Count hatched J2s hatch_incubate->hatch_count hatch_calc Calculate % hatch inhibition hatch_count->hatch_calc

Caption: Workflows for motility and egg hatching assays.

References

Application Notes and Protocols for Greenhouse Bioassay of Cyclobutrifluram Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Cyclobutrifluram, commercially known as TYMIRIUM® technology, is a novel active ingredient developed by Syngenta that functions as both a nematicide and a fungicide.[1][2] It belongs to the chemical class of chiral phenylcyclobutylpyridineamides and is classified as a succinate dehydrogenase inhibitor (SDHI).[1][3] This document provides detailed protocols for conducting greenhouse bioassays to evaluate the efficacy of this compound against plant-parasitic nematodes and soil-borne fungal pathogens.

Mode of Action

This compound targets the mitochondrial succinate dehydrogenase (SDH) enzyme, also known as Complex II, in the mitochondrial electron transport chain.[1][4] By inhibiting this enzyme, it blocks the conversion of succinate to fumarate, a critical step in the tricarboxylic acid (TCA) cycle and cellular respiration.[4][5] This disruption of ATP production leads to impaired cellular metabolism and ultimately the death of the target organisms.[1] In nematodes, this manifests as reduced motility, cessation of feeding, and paralysis, with death typically occurring within 72-96 hours.[1] In fungi, it results in the inhibition of mycelial growth and spore formation within 12-24 hours.[1]

Mandatory Visualization: Signaling Pathway

Caption: this compound's mode of action via SDH inhibition.

Experimental Protocols

1. Greenhouse Bioassay for Nematicidal Efficacy

This protocol is designed to assess the efficacy of this compound against plant-parasitic nematodes, such as root-knot nematodes (Meloidogyne spp.), lesion nematodes (Pratylenchus spp.), and lance nematodes (Hoplolaimus spp.).[6]

a. Materials:

  • This compound formulation (e.g., VANIVA®)[3]

  • Susceptible host plants (e.g., tomato, cucumber, soybean)

  • Nematode inoculum (species of interest)

  • Sterilized potting mix (e.g., sand, soil, peat mixture)

  • Pots (e.g., 500 cm³ capacity)

  • Greenhouse with controlled temperature (25-28°C) and photoperiod (e.g., 14:10 h light:dark)

  • Microscope and counting slides for nematode assessment

b. Experimental Workflow:

Caption: Workflow for nematicidal efficacy bioassay.

c. Procedure:

  • Planting: Fill pots with sterilized potting mix and sow seeds of the host plant.

  • Treatment Application: Apply this compound according to the desired experimental rates (e.g., as a soil drench or seed treatment).[6] A range of concentrations should be tested to determine the dose-response relationship. Include an untreated control and a positive control with a standard nematicide (e.g., Fluopyram, Abamectin).[6]

  • Inoculation: After a specified period (e.g., 7 days post-application), inoculate each pot with a known number of nematodes (e.g., 5,000 eggs or second-stage juveniles per pot).

  • Incubation: Maintain the pots in a greenhouse under controlled conditions for 45-60 days to allow for nematode infection and reproduction.

  • Data Collection:

    • Nematode Population in Soil: Extract nematodes from a subsample of soil from each pot using a standard method (e.g., Baermann funnel or centrifugal flotation) and count them under a microscope.

    • Nematode Population in Roots: Gently wash the roots, weigh them, and extract nematodes (eggs and juveniles) using a technique like the blender-sieving method.

    • Root Galling Index (for Meloidogyne spp.): Score the severity of root galling on a scale of 0 (no galls) to 10 (severely galled).[6]

    • Plant Growth Parameters: Measure plant height, shoot fresh/dry weight, and root fresh/dry weight.

2. Greenhouse Bioassay for Fungicidal Efficacy

This protocol is to evaluate the efficacy of this compound against soil-borne fungal pathogens like Fusarium spp.

a. Materials:

  • This compound formulation

  • Susceptible host plants (e.g., wheat, soybean)

  • Fungal pathogen inoculum (e.g., spore suspension or infested grain)

  • Sterilized potting mix

  • Pots

  • Greenhouse with controlled environmental conditions

b. Procedure:

  • Inoculum Preparation: Prepare the fungal inoculum. For Fusarium, this can be a spore suspension or grain inoculum.

  • Soil Infestation: Thoroughly mix the fungal inoculum with the sterilized potting mix.

  • Treatment Application:

    • Seed Treatment: Treat seeds with different rates of this compound before sowing.[7]

    • Soil Drench: Apply this compound as a drench to the soil surface after sowing.

  • Sowing: Sow the treated or untreated seeds in the infested soil.

  • Incubation: Grow the plants in the greenhouse for a specified period (e.g., 4-6 weeks).

  • Data Collection:

    • Disease Incidence: Record the percentage of plants showing disease symptoms.

    • Disease Severity: Rate the severity of symptoms on a standardized scale (e.g., 0-5, where 0 is no symptoms and 5 is a dead plant). For Fusarium crown rot, this could involve assessing discoloration on the stem base.[7]

    • Plant Growth Parameters: Measure plant emergence, stand count, plant height, and biomass (shoot and root dry weight).

Data Presentation

Table 1: Efficacy of this compound Seed Treatment against Fusarium spp. in Wheat

TreatmentApplication Rate (g a.i./100 kg seed)Pre-emergence Damping-off (%)Disease Severity Index (0-100)Control Efficacy (%)
Untreated Control025.075.0-
This compound158.530.060.0
This compound305.018.076.0
Standard FungicideManufacturer's Recommendation10.035.053.3

Note: Data are hypothetical and for illustrative purposes, based on findings that this compound significantly reduces pre-emergence damping-off and discoloration caused by Fusarium crown rot.[7]

Table 2: Comparative Efficacy of this compound against Root-Knot Nematode (Meloidogyne incognita) in Tomato

TreatmentApplication Rate (g a.i./ha)Nematodes per gram of rootRoot Galling Index (0-10)Plant Dry Weight (g)
Untreated Control015008.510.2
This compound1254503.015.8
This compound2502001.518.5
Fluopyram5002502.017.9
AbamectinManufacturer's Recommendation5003.515.1

Note: Data are synthesized for illustrative purposes based on greenhouse trial results indicating this compound's comparable or superior performance to standard nematicides like fluopyram and abamectin.[6]

Resistance Management

This compound is classified under IRAC Group N-3.[3] To mitigate the risk of resistance development, it is recommended to use this compound in rotation or in mixtures with nematicides and fungicides that have different modes of action.[5][8] The risk of resistance development in some Fusarium species to this compound has been assessed as moderate.[7]

References

Cyclobutrifluram Soil Drench Application: A Comprehensive Guide for Horticultural Research

Author: BenchChem Technical Support Team. Date: November 2025

Authoritative Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Cyclobutrifluram, a novel succinate dehydrogenase inhibitor (SDHI), has emerged as a potent dual-action fungicide and nematicide for horticultural applications.[1][2] Marketed under trade names such as Tymirium® and Trefinti®, this active ingredient offers targeted control of a broad spectrum of soil-borne pathogens and plant-parasitic nematodes.[3][4] Its unique mode of action, which disrupts mitochondrial respiration in target organisms, provides a valuable tool for integrated pest management (IPM) strategies.[1][5][6] This document provides detailed application notes and experimental protocols for the use of this compound in a research setting, with a focus on soil drench applications.

Mechanism of Action

This compound functions by inhibiting the succinate dehydrogenase (SDH) complex, also known as Complex II, in the mitochondrial electron transport chain of fungi and nematodes.[1][5][6] This inhibition blocks the conversion of succinate to fumarate, a critical step in the citric acid cycle and cellular respiration, ultimately leading to the cessation of ATP production and cell death.[1] In nematodes, this manifests as reduced motility, cessation of feeding, and paralysis, with symptoms appearing within 24-48 hours and death occurring within 72-96 hours.[1] Fungi exhibit inhibition of mycelial growth and spore formation within 12-24 hours.[1]

Figure 1: Simplified signaling pathway of this compound's mode of action.

Application Parameters and Efficacy

The efficacy of this compound is influenced by several factors, including application rate, soil type, and environmental conditions. It is crucial to adhere to recommended guidelines to ensure optimal performance and minimize the risk of resistance development.

Table 1: Recommended Soil Drench Application Rates for this compound
Crop CategoryApplication Rate (g a.i./ha)Notes
Vegetables (e.g., Lettuce, Tomato, Pepper)150 - 300Apply as a drench during transplanting or to seedlings.[1] Restricted use may apply due to withdrawal periods.[1]
Fruiting Vegetables (In-furrow)150 - 300Higher rates up to 450 g a.i./ha may be used in high-pressure situations.[1]
Ornamentals209 - 420 (0.187 - 0.375 lb a.i./A)Can be applied as a container drench or soil application via chemigation or broadcast.[7][8]
Turf308 - 616 (0.275 - 0.550 lb a.i./A)Up to 2 applications of 550 mL/ha or 4 applications of 275 mL/ha.[5]
Coffee150 - 300Application at the base of the plant in seedlings and preventive treatment in nurseries.[1]
Sugarcane150 - 300In-furrow application in areas with nematode infestations.[1]
Fruits (Pre-planting)150 - 300Pre-planting soil application and seedling treatment in nurseries.[1]

Note: a.i. = active ingredient. Rates may vary based on product formulation and local regulations. Always consult the product label.

Table 2: Environmental and Soil Factors Influencing Efficacy
FactorOptimal Range/ConditionImpact on Efficacy
Soil pH6.0 - 7.5Optimizes product performance.[1]
Soil Temperature15 - 30°CTemperatures below 10°C can delay action.[1] Avoid application at temperatures above 35°C.[1]
Soil Moisture60 - 80% Relative HumidityAvoid application under severe water stress.[1] Heavy rainfall within 24 hours of application can reduce performance.[1]
Soil Organic MatterLow to ModerateHigh organic matter can reduce efficacy due to adsorption.[1]

Experimental Protocols for Soil Drench Application

The following protocols are designed for small-scale, controlled research experiments.

Preparation of Stock and Working Solutions

This protocol outlines the preparation of a 1000 ppm stock solution and subsequent working solutions.

cluster_workflow Solution Preparation Workflow Start Start: Obtain this compound Formulation Weigh 1. Accurately weigh This compound formulation Start->Weigh Dissolve 2. Dissolve in a suitable solvent (e.g., acetone) Weigh->Dissolve Volumetric 3. Transfer to a volumetric flask and bring to volume with water Dissolve->Volumetric Stock Result: 1000 ppm Stock Solution Volumetric->Stock Dilute 4. Perform serial dilutions to achieve desired working concentrations Stock->Dilute Working Result: Working Solutions (e.g., 100, 50, 10 ppm) Dilute->Working End End: Solutions ready for application Working->End

Figure 2: Workflow for the preparation of this compound solutions.

Materials:

  • This compound analytical standard or commercial formulation (note the concentration of the active ingredient)

  • Analytical balance

  • Volumetric flasks (e.g., 100 mL, 1000 mL)

  • Pipettes

  • Suitable solvent (e.g., acetone, if required for the formulation)

  • Distilled or deionized water

  • Magnetic stirrer and stir bar

Procedure:

  • Calculate the required mass: Based on the purity of the standard or the concentration of the commercial formulation, calculate the mass needed to prepare a 1000 ppm (1 mg/mL) stock solution.

  • Dissolution: Accurately weigh the calculated amount of this compound. If using a solid formulation that is not readily water-soluble, first dissolve it in a minimal amount of a suitable organic solvent like acetone.

  • Stock Solution Preparation: Transfer the dissolved this compound to a volumetric flask (e.g., 100 mL). Rinse the weighing container with distilled water and add the rinsing to the flask. Bring the flask to the final volume with distilled water and mix thoroughly using a magnetic stirrer until the solution is homogenous.

  • Working Solution Preparation: Prepare the desired working concentrations by performing serial dilutions from the stock solution. For example, to prepare a 100 ppm solution, dilute 10 mL of the 1000 ppm stock solution to a final volume of 100 mL with distilled water.

Pot-Based Soil Drench Application Protocol

This protocol is suitable for efficacy studies on potted plants.

Materials:

  • Potted plants with standardized pot size and soil medium

  • Prepared this compound working solutions

  • Graduated cylinders or measuring cups

  • Watering can or beaker for application

  • Untreated control group

Procedure:

  • Pre-treatment Conditions: Ensure all plants are uniformly watered 24 hours prior to treatment to avoid immediate leaching and to ensure consistent soil moisture.

  • Determine Application Volume: Calculate the volume of the drench solution to be applied to each pot. This volume should be sufficient to moisten the entire root zone without causing excessive drainage. A general guideline is to apply a volume equivalent to 20-25% of the pot's volume.

  • Application: Slowly and evenly apply the calculated volume of the appropriate working solution to the soil surface of each pot. Avoid direct contact with the foliage unless it is part of the experimental design.

  • Control Group: Treat the control group with an equal volume of water (and solvent if used in the treatment solutions).

  • Post-treatment Care: Maintain the plants under controlled environmental conditions (temperature, light, humidity) for the duration of the experiment. Avoid watering for at least 24 hours after application to allow for absorption.

  • Data Collection: At predetermined intervals, assess the plants for phytotoxicity and collect soil and/or root samples for nematode or fungal population analysis.

Resistance Management

To ensure the long-term efficacy of this compound, it is essential to implement a resistance management strategy.[1]

  • Rotation: Rotate this compound with nematicides and fungicides that have different modes of action.[1]

  • Integrated Pest Management (IPM): Incorporate non-chemical control methods, such as the use of resistant cultivars and monitoring of pest populations, to reduce reliance on chemical treatments.[1][7]

  • Limited Applications: Limit the number of consecutive applications to 2-3 harvests to minimize selection pressure for resistant individuals.[1]

By following these detailed protocols and recommendations, researchers can effectively utilize this compound in their horticultural studies to develop novel and sustainable pest management strategies.

References

Troubleshooting & Optimization

Overcoming solubility issues of Cyclobutrifluram in laboratory assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility issues with Cyclobutrifluram in laboratory assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general solubility properties?

A1: this compound is a nematicide and fungicide that functions as a succinate dehydrogenase inhibitor (SDHI).[1][2][3] It is characterized as a solid, off-white crystalline powder.[4] Its solubility is moderate in water but significantly higher in most organic solvents.[4]

Q2: What are the known solubility limits of this compound in common laboratory solvents?

A2: Quantitative data for this compound's solubility at 20°C in various solvents is summarized in the table below.

Q3: Is this compound soluble in Dimethyl Sulfoxide (DMSO)?

Q4: Can I use surfactants or co-solvents to improve the solubility of this compound in aqueous solutions?

A4: Yes, for many poorly water-soluble compounds, the use of surfactants or co-solvents can enhance solubility in aqueous media. Non-ionic surfactants like Tween® 20 or Pluronic® F-68 are often used in in-vitro assays to prevent precipitation and improve compound delivery to cells. However, it is crucial to first determine the tolerance of your specific cell line or assay system to these agents, as they can exhibit cytotoxicity at higher concentrations.

Troubleshooting Guides

Issue 1: Preparing a High-Concentration Stock Solution

Problem: Difficulty in dissolving this compound to create a concentrated stock solution for serial dilutions.

Solution Workflow:

Caption: Workflow for preparing a this compound stock solution.

Detailed Protocol:

  • Solvent Selection: Based on the desired concentration and downstream application, select a suitable organic solvent from the table below. For most biological assays, DMSO is a common first choice.

  • Dissolution:

    • Add the weighed this compound to a sterile glass vial.

    • Add a small volume of the selected solvent and vortex thoroughly.

    • If necessary, gently warm the solution (e.g., in a 37°C water bath) to aid dissolution. Sonication can also be employed.

    • Once fully dissolved, add the remaining solvent to reach the final desired concentration.

  • Sterilization and Storage:

    • Filter the stock solution through a 0.22 µm PTFE syringe filter to remove any potential particulates and for sterilization.

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C, protected from light.

Issue 2: Precipitation Upon Dilution in Aqueous Media

Problem: this compound precipitates out of solution when the organic stock solution is diluted into aqueous buffers or cell culture media for assays.

Troubleshooting Steps:

  • Decrease Final DMSO Concentration: Ensure the final concentration of DMSO in the aqueous solution is kept to a minimum, typically below 0.5% (v/v), as higher concentrations can be toxic to cells and may promote precipitation of the compound.

  • Use of Surfactants:

    • Incorporate a non-ionic surfactant such as Tween® 20 (typically at a final concentration of 0.01-0.1%) or Pluronic® F-68 (typically at a final concentration of 0.02-0.1%) into the aqueous medium before adding the this compound stock solution.

    • Always run a vehicle control with the surfactant alone to assess its effect on the assay.

  • Serial Dilution Strategy:

    • Perform serial dilutions of the high-concentration stock in the same organic solvent first.

    • Then, add a small volume of the diluted organic stock to a larger volume of the pre-warmed aqueous medium while vortexing to ensure rapid mixing and minimize localized high concentrations that can lead to precipitation.

  • Pre-warm Aqueous Media: Adding the stock solution to pre-warmed (e.g., 37°C) aqueous media can sometimes improve solubility and prevent precipitation.

Data Presentation

Table 1: Solubility of this compound in Various Solvents at 20°C

SolventSolubility (g/L)Water MiscibilityNotes
Acetone>500MiscibleHigh solubility, suitable for initial stock preparation.
Dichloromethane430ImmiscibleHigh solubility, but use with caution due to volatility and toxicity.
Methanol420MiscibleGood solubility, can be used for stock solutions.
Ethyl Acetate390Slightly MiscibleGood solubility, but less common for biological assay stock solutions.
Water0.019 - 0.033-Low solubility, highlighting the need for organic solvents for stock preparation.
DMSONot specifiedMiscibleCommonly used for preparing stock solutions for in-vitro assays. Empirical determination of solubility is recommended.

Data compiled from publicly available regulatory documents.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound (solid, >98% purity)

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile, amber glass vials

  • Vortex mixer

  • Sonicator (optional)

  • 0.22 µm PTFE syringe filter and sterile syringe

Procedure:

  • Calculate the required mass of this compound for the desired volume and concentration (Molecular Weight: 389.2 g/mol ). For 1 mL of a 10 mM solution, 3.892 mg is needed.

  • Aseptically weigh the this compound and transfer it to a sterile amber vial.

  • Add approximately 80% of the final volume of DMSO.

  • Vortex the vial vigorously until the solid is completely dissolved. If necessary, sonicate for 5-10 minutes or warm gently to 37°C.

  • Once dissolved, add DMSO to reach the final volume.

  • Sterilize the solution by passing it through a 0.22 µm PTFE syringe filter into a new sterile amber vial.

  • Aliquot into smaller volumes and store at -20°C.

Protocol 2: In Vitro Antifungal Susceptibility Testing

This protocol provides a general workflow for assessing the antifungal activity of this compound.

Caption: General workflow for in vitro antifungal susceptibility testing.

Mandatory Visualization

This compound's Mode of Action: Inhibition of Succinate Dehydrogenase

This compound inhibits Complex II (Succinate Dehydrogenase) of the mitochondrial electron transport chain. This disruption of cellular respiration leads to a depletion of ATP, ultimately causing cell death in susceptible nematodes and fungi.

G cluster_0 Mitochondrial Inner Membrane cluster_1 Inhibition cluster_2 Outcome Complex I Complex I Coenzyme Q Coenzyme Q Complex I->Coenzyme Q H_gradient Proton Gradient Complex III Complex III Coenzyme Q->Complex III Complex II Succinate Dehydrogenase (Complex II) Complex II->Coenzyme Q Electron Transfer Fumarate Fumarate Complex II->Fumarate Succinate Succinate Succinate->Complex II Oxidation Cytochrome c Cytochrome c Complex III->Cytochrome c Complex IV Complex IV Cytochrome c->Complex IV O2 O2 Complex IV->O2 Reduction to H2O This compound This compound This compound->Complex II Inhibition ATP ATP ATP_Synthase ATP Synthase (Complex V) ATP_Synthase->ATP Synthesis H_gradient->ATP_Synthase

Caption: this compound inhibits Complex II, disrupting the electron transport chain and ATP synthesis.

References

Technical Support Center: Cyclobutrifluram Efficacy in Field Conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the factors affecting the efficacy of Cyclobutrifluram in field experiments.

Troubleshooting Guide

This section addresses common issues encountered during the application and assessment of this compound's performance.

Question: We are observing lower than expected nematicidal/fungicidal activity after applying this compound. What are the potential causes?

Answer: Reduced efficacy of this compound can be attributed to a combination of environmental, application-related, and biological factors. Consider the following troubleshooting steps:

  • Review Environmental Conditions:

    • Soil Composition: this compound's availability can be reduced in soils with high organic matter or high adsorption capacity[1]. Efficacy is optimized in soils with a pH between 6.0 and 7.5[1].

    • Rainfall: Heavy rainfall, particularly within 24 hours of application, can significantly decrease the performance of this compound[1].

    • Temperature: Efficacy can be delayed at temperatures below 10°C (50°F)[1]. The ideal temperature range for application is between 15°C and 30°C (59°F and 86°F). Avoid application in conditions of severe water stress or when temperatures exceed 35°C (95°F)[1].

  • Verify Application Protocol:

    • Application Timing: this compound is most effective as a preventative treatment or when applied early in the disease or pest cycle[1][2]. For nematodes, application should ideally occur before populations become well-established[1].

    • Application Rate: Ensure the correct dosage was used for the target crop and pest pressure. Application rates can vary significantly, for example, from 150-300 g a.i./ha for soil application, potentially increasing to 450 g a.i./ha in high-pressure situations[1].

    • Post-Application Irrigation: For some applications, such as on turf, washing the product in with 3 to 6 mm of irrigation or rain within 24 hours is recommended to move it into the root zone[3].

  • Consider Pest-Specific Factors:

    • Resistance: While there are no confirmed reports of field resistance in nematodes, the risk of resistance in fungal populations, such as Fusarium and Alternaria alternata, is a concern[1][4]. Rotate with nematicides and fungicides that have different modes of action[1].

    • Target Organism: this compound has a broad spectrum of activity but may have limitations against certain species. For instance, it shows partial control against Tylenchulus semipenetrans and is less effective against Ditylenchus spp. and Aphelenchoides spp.[1].

Question: Our field trial results for this compound show high variability between replicates. What could be causing this?

Answer: High variability in field trial data can obscure the true effect of the treatment. Potential sources of variability include:

  • Non-Uniform Field Conditions: Variations in soil type, pH, organic matter content, and moisture levels across the trial site can lead to inconsistent efficacy[5][6].

  • Uneven Pest Distribution: Nematode and fungal pathogen populations are often not uniformly distributed in a field. This can lead to significant differences in disease or pest pressure between plots.

  • Inconsistent Application: Ensure that application equipment is properly calibrated and that the product is applied uniformly across all plots.

  • Environmental Gradients: Temperature and moisture gradients within the experimental area can affect both the pathogen/pest and the performance of this compound.

To minimize variability, it is crucial to select a uniform field site, use a randomized complete block design with sufficient replication, and ensure precise and consistent application techniques.

Frequently Asked Questions (FAQs)

What is the mode of action of this compound?

This compound is a succinate dehydrogenase inhibitor (SDHI)[1][2][7]. It targets Complex II of the mitochondrial respiratory chain in both nematodes and fungi[1][2]. By inhibiting the enzyme succinate dehydrogenase, it blocks the production of ATP, the main source of cellular energy, leading to paralysis and death of nematodes and inhibition of mycelial growth and spore formation in fungi[1]. The primary target within the SDH enzyme complex is the SDHC subunit[8][9].

What is the onset of action for this compound?

  • Nematodes: Symptoms such as reduced motility can appear within 24-48 hours, with complete death typically occurring within 72-96 hours[1].

  • Fungi: Inhibition of mycelial growth can be observed within 12-24 hours[1].

What are the best practices for resistance management when using this compound?

To mitigate the risk of resistance development, especially in fungal pathogens, the following strategies are recommended:

  • Rotation of Modes of Action: Do not apply this compound consecutively for more than two to three harvests. Rotate with nematicides and fungicides from different chemical groups with different modes of action[1].

  • Integrated Pest Management (IPM): Incorporate non-chemical control methods such as the use of resistant crop varieties where available[1].

  • Monitoring: Monitor pest and pathogen populations before and after application to assess efficacy and detect any shifts in sensitivity[1].

Quantitative Data Summary

The following tables summarize key quantitative data related to the efficacy and application of this compound.

Table 1: Recommended Application Rates for this compound

Application MethodRate of Active Ingredient (a.i.)Target Crop/SituationReference
Seed Treatment0.75 - 1.5 g a.i./100 kg of seedGeneral recommendation[1]
Soil Application150 - 300 g a.i./haStandard pressure situations[1]
Soil ApplicationUp to 450 g a.i./haHigh-pressure situations[1]
Turf Application275 - 550 mL/ha (product)Managed turf (preventative or early curative)[3]
Wheat Seed Treatment15 or 30 g a.i./100 kg of seedControl of Fusarium crown rot[7]

Table 2: Environmental Factors Influencing this compound Efficacy

FactorOptimal Range/ConditionImpact Outside Optimal RangeReference
Soil pH6.0 - 7.5Reduced performance[1]
Temperature15°C - 30°C (59°F - 86°F)Delayed action below 10°C (50°F); Reduced efficacy above 35°C (95°F) or under severe water stress[1]
Relative Humidity60% - 80%Sub-optimal performance outside this range[1]
RainfallMinimal rainfall within 24 hours post-application. For some uses, 3-6 mm irrigation is beneficial.Heavy rainfall can reduce performance[1][3]
Soil Type-Reduced availability in soils with high adsorption capacity (e.g., high organic matter)[1]

Table 3: In Vitro Efficacy of this compound Against Plant-Parasitic Nematodes

Nematode SpeciesLC50 Value (mg/L)Exposure TimeReference
Bursaphelenchus xylophilus0.107824 hours[8][9]
Caenorhabditis elegans0.02624 hours[10]

Experimental Protocols

1. Protocol for Field Efficacy Trial of this compound as a Nematicide

This protocol provides a general framework for conducting a field trial to evaluate the efficacy of this compound against plant-parasitic nematodes.

  • Objective: To determine the efficacy of this compound in reducing nematode populations and improving crop yield under field conditions.

  • Experimental Design: Randomized complete block design with a minimum of four replications.

  • Treatments:

    • Untreated Control

    • This compound at the recommended application rate.

    • This compound at a higher rate (e.g., 1.5x or 2x the recommended rate).

    • A standard nematicide product for comparison.

  • Plot Size: To be determined based on the crop and available equipment, ensuring a representative area for each replicate.

  • Procedure:

    • Site Selection: Choose a field with a known history of the target nematode species and relatively uniform soil type.

    • Pre-treatment Sampling: Collect soil and root samples from each plot to determine the initial nematode population density.

    • Application: Apply this compound and the standard nematicide according to the manufacturer's instructions for the specific crop and application method (e.g., in-furrow, broadcast, seed treatment).

    • Crop Management: Follow standard agronomic practices for the crop throughout the growing season.

    • Mid-season and Post-harvest Sampling: Collect soil and root samples at various time points during the growing season and at harvest to assess nematode population dynamics.

    • Data Collection:

      • Nematode counts (e.g., number of nematodes per 100 cm³ of soil or per gram of root).

      • Crop growth parameters (e.g., plant height, root galling index).

      • Crop yield and quality.

    • Statistical Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatments.

2. Protocol for Greenhouse Efficacy Assay of this compound as a Fungicide

This protocol outlines a method for assessing the efficacy of this compound against a target fungal pathogen in a controlled greenhouse environment.

  • Objective: To determine the dose-response relationship of this compound against a specific fungal pathogen on a host plant.

  • Experimental Design: Completely randomized design with multiple replications (e.g., 5-10 plants per treatment).

  • Treatments:

    • Untreated, uninoculated control.

    • Untreated, inoculated control.

    • A series of concentrations of this compound (e.g., 0.1, 1, 10, 100 mg/L).

    • A standard fungicide for comparison.

  • Procedure:

    • Plant Propagation: Grow susceptible host plants to a uniform growth stage in pots containing a sterile potting mix.

    • Fungicide Application: Apply the different concentrations of this compound and the standard fungicide to the plants. The application method should mimic field practices (e.g., foliar spray, soil drench).

    • Inoculation: After a specified period (e.g., 24 hours), inoculate the plants with a known concentration of the fungal pathogen's spores or mycelial fragments.

    • Incubation: Place the plants in a controlled environment (e.g., growth chamber or greenhouse) with optimal conditions for disease development (e.g., specific temperature, humidity, and light).

    • Disease Assessment: After a suitable incubation period, assess disease severity using a rating scale (e.g., percentage of leaf area affected, lesion size).

    • Data Analysis: Calculate the percent disease control for each treatment relative to the inoculated control. Determine the EC50 (effective concentration to inhibit 50% of disease) for this compound.

Visualizations

G cluster_0 Mode of Action of this compound This compound This compound SDH_Complex Succinate Dehydrogenase (SDH) Complex (Mitochondrial Complex II) This compound->SDH_Complex Inhibits Fumarate Fumarate SDH_Complex->Fumarate Catalyzes conversion to ATP_Production ATP Production (Cellular Energy) SDH_Complex->ATP_Production Essential for Cellular_Respiration_Blocked Cellular Respiration Blocked SDH_Complex->Cellular_Respiration_Blocked Inhibition leads to Succinate Succinate Succinate->SDH_Complex Substrate Nematode_Paralysis Nematode Paralysis & Death Cellular_Respiration_Blocked->Nematode_Paralysis Fungal_Growth_Inhibition Fungal Mycelial Growth & Spore Formation Inhibited Cellular_Respiration_Blocked->Fungal_Growth_Inhibition

Caption: Mode of Action of this compound.

G cluster_1 Experimental Workflow for a Nematicide Field Efficacy Trial Start Start: Field Trial Setup Site_Selection 1. Uniform Field Site Selection Start->Site_Selection Experimental_Design 2. Randomized Complete Block Design Site_Selection->Experimental_Design Pre_Treatment_Sampling 3. Pre-Treatment Nematode Sampling Experimental_Design->Pre_Treatment_Sampling Application 4. Application of This compound & Controls Pre_Treatment_Sampling->Application Crop_Management 5. Standard Agronomic Practices Application->Crop_Management Data_Collection 6. Mid-season & Post-harvest Sampling & Data Collection Crop_Management->Data_Collection Analysis 7. Statistical Analysis Data_Collection->Analysis End End: Efficacy Determination Analysis->End

Caption: Nematicide Field Efficacy Trial Workflow.

References

Impact of soil pH and organic matter on Cyclobutrifluram availability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth information on the behavior of Cyclobutrifluram in various soil environments. Understanding the influence of soil properties like pH and organic matter is critical for designing robust experiments and interpreting results accurately.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is the efficacy of my this compound application lower than expected in soils with high organic matter?

A: Reduced efficacy in soils with high organic matter is a known limitation of this compound.[1] This is primarily due to the compound's tendency to bind (adsorb) to organic materials in the soil. This process, known as sorption, reduces the amount of this compound available in the soil solution to act on target nematodes and fungi. The strength of this binding is influenced by the amount of organic carbon in the soil. While sorption is weakly correlated with organic carbon concentration, it is a significant factor in the compound's availability.

Q2: How does soil pH affect the availability and persistence of this compound?

A: this compound is hydrolytically stable across a wide pH range (pH 4, 7, and 9), meaning it does not readily break down in water due to pH. Optimal results for its efficacy are observed in a soil pH range of 6.0-7.5.[1] While this compound itself is not an ionizable compound that would be directly charged by soil pH, the surface chemistry of soil particles, which is pH-dependent, can influence sorption mechanisms.[2] For many pesticides, soil pH can significantly alter persistence and degradation pathways, although specific data on the direct impact of pH on this compound's degradation rate is still emerging.[3][4][5]

Q3: I'm observing unexpected leaching and mobility of this compound in my soil column experiments. What could be the cause?

A: this compound is generally characterized by low mobility, which helps reduce leaching.[1] However, its potential for leaching can increase in soils with low organic matter and in the presence of vulnerable aquifers, especially with long-term use.[6] The organic carbon-water partitioning coefficient (Koc) values for this compound range from 301 to 643 L/kg, placing it in the moderately mobile range.[6] If you are observing higher than expected mobility, consider the soil's texture and organic matter content, as sandy soils with low organic matter will exhibit higher leaching potential.

Q4: What is the expected persistence of this compound in soil?

A: this compound can be persistent in the soil.[7] Aerobic soil metabolism studies have shown estimated half-lives ranging from 198 to 1097 days across five different soil types.[6][8] In field dissipation studies, the time for 50% disappearance (DT50) ranged from 14 to 271 days, with significant carryover into the following year observed in all studies.[6] This persistence underscores the importance of understanding its long-term fate and potential for accumulation with repeated applications.

Quantitative Data Summary

The following tables summarize key quantitative data related to the environmental fate of this compound.

Table 1: Soil Sorption and Mobility of this compound

ParameterValueInterpretationSource
Freundlich Adsorption Coefficient (Kf)3.39 - 9.53 L/kgIndicates the extent of adsorption to soil particles.
Organic Carbon-Normalized Adsorption Coefficient (Koc)210 - 643 L/kgModerately mobile potential.[6]
Log Kow (Octanol-Water Partition Coefficient)3.2 (at 20°C)Indicates a potential for bioaccumulation.[6]

Table 2: Persistence of this compound in Soil

Study TypeHalf-life (DT50)ConditionsSource
Aerobic Soil Metabolism198 - 1097 daysLaboratory studies with five different soil types.[6][8]
Field Dissipation27.1 - 248 daysCropped and bare soil plots.
Field Dissipation (Total Systems)86.4 - 89.5 daysGrassed areas (grass + thatch/sod + soil).
Aqueous Photolysis28 days (estimated)Degradation in water due to sunlight.[6]

Experimental Protocols

Protocol 1: Batch Equilibrium Adsorption Study (Adapted from OECD 106 Guidelines)

This protocol is used to determine the soil adsorption coefficient (Kd) and the organic carbon-normalized adsorption coefficient (Koc) of this compound.

1. Preparation of Materials:

  • Soil: Collect soil from the upper 0-20 cm layer, air-dry, and sieve through a 2 mm mesh.[9] Characterize the soil for properties such as pH, organic carbon content, texture, and cation exchange capacity.
  • This compound Solution: Prepare a stock solution of this compound in a 0.01 M CaCl2 solution. Create a series of dilutions to cover a range of concentrations (e.g., 0.1 to 20 mg/L).[9] The CaCl2 solution helps to maintain a constant ionic strength and mimics the soil solution.
  • Equipment: Centrifuge tubes (50 mL), horizontal shaker, centrifuge, and an analytical instrument for quantifying this compound (e.g., HPLC).

2. Experimental Procedure:

  • Add a known mass of soil (e.g., 1.0 g) to each centrifuge tube.[9]
  • Add a known volume of the this compound solution (e.g., 10 mL) to each tube.[9]
  • Securely cap the tubes and place them on a horizontal shaker.
  • Shake at a constant speed (e.g., 300 rpm) and temperature (e.g., 20 ± 1 °C) in the dark for a predetermined equilibration time (typically 24 hours, determined from a preliminary kinetics experiment).[9]
  • After shaking, centrifuge the tubes at high speed (e.g., 9000 rpm for 10 min) to separate the soil from the solution.[9]
  • Filter the supernatant through a 0.22 µm filter.
  • Analyze the concentration of this compound remaining in the supernatant using a suitable analytical method.

3. Data Analysis:

  • Calculate the amount of this compound adsorbed to the soil by subtracting the concentration in the equilibrium solution from the initial concentration.
  • Plot the amount of adsorbed this compound against the equilibrium concentration to generate an adsorption isotherm.
  • Fit the data to the Freundlich or Langmuir isotherm models to determine the adsorption coefficients.

Visualizations

experimental_workflow prep 1. Preparation - Characterized Soil - this compound Solutions mixing 2. Mixing - Add soil and solution to tubes prep->mixing equilibration 3. Equilibration - Shake for 24h at constant temp. mixing->equilibration separation 4. Separation - Centrifuge to pellet soil equilibration->separation analysis 5. Analysis - Filter supernatant - Quantify this compound (e.g., HPLC) separation->analysis data_analysis 6. Data Interpretation - Calculate adsorbed amount - Plot isotherm - Determine Kd and Koc analysis->data_analysis

Caption: Workflow for a batch equilibrium adsorption study.

logical_relationships cluster_props soil_props Soil Properties ph Soil pH om Organic Matter adsorption Adsorption (Binding to Soil) ph->adsorption Influences om->adsorption Increases leaching Leaching (Mobility) om->leaching Decreases cyclo This compound Application cyclo->adsorption degradation Degradation (Breakdown) cyclo->degradation cyclo->leaching bioavailability Bioavailability (Efficacy) adsorption->bioavailability Decreases degradation->bioavailability Decreases leaching->bioavailability Decreases (moves out of root zone)

Caption: Factors influencing this compound availability in soil.

References

Photodegradation of Cyclobutrifluram and its impact on persistence

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the photodegradation of Cyclobutrifluram and its impact on environmental persistence.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its photodegradation a concern?

This compound is a broad-spectrum nematicide and fungicide belonging to the class of succinate dehydrogenase inhibitors (SDHI).[1][2] Its persistence in the environment is a significant concern as it is classified as a per- and polyfluoroalkyl substance (PFAS), often referred to as a "forever chemical," and can break down into trifluoroacetic acid (TFA), a persistent environmental contaminant.[3][4] Understanding its photodegradation is crucial for assessing its environmental fate and potential long-term impacts.

Q2: What is the known persistence of this compound in the environment?

This compound exhibits high persistence in soil and water. Its half-life in soil can be up to three years, and it degrades more quickly in moist soils compared to dry ones.[3][5]

Q3: What are the known degradation products of this compound?

The primary known degradation product of this compound is trifluoroacetic acid (TFA).[3] The complete photodegradation pathway and all potential photoproducts are not extensively detailed in publicly available literature. General pesticide photodegradation pathways can involve processes like oxidation, hydrolysis, and cleavage of chemical bonds.[3][4][6][7]

Q4: What analytical techniques are suitable for studying this compound and its degradation products?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly effective and widely used technique for the sensitive and selective quantification of this compound and its metabolites in various environmental matrices.[8][9][10][11][12]

Troubleshooting Guides

This section addresses specific issues that researchers may encounter during the experimental investigation of this compound's photodegradation.

Experimental Setup & Execution
Issue Potential Cause Troubleshooting Steps
Inconsistent degradation rates between replicate experiments. - Fluctuations in light source intensity.- Temperature variations in the reaction vessel.- Inhomogeneous sample solution.- Monitor and record the light intensity throughout the experiment using a calibrated radiometer.- Use a temperature-controlled reaction chamber.- Ensure complete dissolution and thorough mixing of the this compound solution before and during irradiation.
No observable degradation of this compound. - Inappropriate light source wavelength.- Low light intensity.- this compound concentration is too high, leading to self-shielding.- Ensure the light source emits wavelengths absorbed by this compound (typically in the UV range for pesticides).- Increase the light intensity or the exposure time.- Prepare more dilute solutions of this compound.
Rapid degradation in dark control samples. - Hydrolysis or other non-photolytic degradation pathways.- Microbial degradation.- Analyze the stability of this compound in the chosen solvent at the experimental temperature in the absence of light to assess hydrolysis.- Use sterilized solvents and glassware to minimize microbial activity.
LC-MS/MS Analysis
Issue Potential Cause Troubleshooting Steps
Poor peak shape (tailing, fronting, or splitting) for this compound or its degradation products. - Incompatible mobile phase or gradient.- Column contamination or degradation.- Matrix effects from the sample.- Optimize the mobile phase composition (e.g., pH, organic modifier) and gradient profile.- Use a guard column and flush the analytical column regularly.- Implement sample cleanup procedures like solid-phase extraction (SPE) to remove interfering matrix components.[13][14][15][16]
Low sensitivity or no signal for the analyte. - Incorrect mass transitions (precursor/product ions) in the MS method.- Ion suppression due to matrix effects.- Inefficient ionization of the analyte.- Verify the mass transitions for this compound and its expected degradation products.- Dilute the sample extract to reduce matrix effects.- Optimize the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow, temperature).
Difficulty in separating this compound enantiomers. - Use of a non-chiral stationary phase.- Employ a chiral column specifically designed for the separation of enantiomers.[10][17][18][19][20]
Inaccurate quantification. - Matrix effects enhancing or suppressing the signal.- Lack of a suitable internal standard.- Prepare matrix-matched calibration standards to compensate for matrix effects.- Use a stable isotope-labeled internal standard of this compound if available.

Quantitative Data Summary

Parameter Value Conditions Reference
Soil Half-Life (dark, aerobic) 27.1 - 248 daysField studies[5]
Soil Half-Life (moist) 14.7 daysLab study[5]
Soil Half-Life (dry) 52.8 daysLab study[5]

Experimental Protocols

While a specific, validated protocol for the photodegradation of this compound is not widely published, the following general procedure can be adapted based on established methods for pesticide photostability testing.

Objective: To determine the photodegradation rate and identify the major degradation products of this compound in an aqueous solution.

Materials:

  • This compound analytical standard

  • HPLC-grade water and acetonitrile

  • Photoreactor equipped with a suitable light source (e.g., Xenon lamp or UV lamps)

  • Quartz reaction vessels

  • Calibrated radiometer

  • LC-MS/MS system with a C18 column

  • Solid-Phase Extraction (SPE) cartridges for sample cleanup (if necessary)

  • Standard laboratory glassware

Procedure:

  • Preparation of Stock and Working Solutions:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile).

    • From the stock solution, prepare aqueous working solutions of this compound at a known concentration (e.g., 1-10 mg/L). The final concentration should be low enough to avoid self-shielding effects.

  • Photodegradation Experiment:

    • Transfer the working solution into quartz reaction vessels.

    • Place the vessels in the photoreactor.

    • Prepare dark control samples by wrapping identical vessels with aluminum foil and placing them in the reactor alongside the irradiated samples.

    • Irradiate the samples with a light source of known spectrum and intensity. Monitor and maintain a constant temperature throughout the experiment.

    • At predetermined time intervals, withdraw aliquots from both the irradiated and dark control samples.

  • Sample Analysis:

    • If necessary, perform a sample cleanup step using SPE to remove matrix interferences, particularly for samples from complex matrices like soil or surface water.

    • Analyze the samples using a validated LC-MS/MS method to determine the concentration of this compound and to identify and quantify any degradation products.

    • The LC method should be optimized for the separation of this compound from its potential degradation products.

    • The MS/MS method should be set up with specific precursor and product ion transitions for both the parent compound and expected degradation products.

  • Data Analysis:

    • Plot the concentration of this compound as a function of irradiation time.

    • Determine the photodegradation kinetics (e.g., first-order kinetics) and calculate the half-life (t1/2) of this compound.

    • Identify and quantify the major degradation products formed over time.

Visualizations

Photodegradation_Workflow cluster_prep Sample Preparation cluster_exp Photodegradation Experiment cluster_analysis Analysis A Prepare this compound Stock Solution B Prepare Aqueous Working Solutions A->B C Transfer to Quartz Vessels D Irradiate in Photoreactor (with Dark Controls) C->D E Collect Samples at Time Intervals D->E F Sample Cleanup (e.g., SPE) E->F G LC-MS/MS Analysis F->G H Data Processing and Kinetic Analysis G->H

Caption: Experimental workflow for a this compound photodegradation study.

Degradation_Pathway This compound This compound Intermediates Photodegradation Intermediates (e.g., hydroxylated, dehalogenated species) This compound->Intermediates Primary Photolysis TFA Trifluoroacetic Acid (TFA) Intermediates->TFA Further Degradation Mineralization Mineralization (CO2, H2O, etc.) TFA->Mineralization Slow Degradation

Caption: Postulated photodegradation pathway of this compound.

References

Validation & Comparative

Comparative Efficacy of Cyclobutrifluram and Fluopyram Against Meloidogyne spp.: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of the nematicidal efficacy of Cyclobutrifluram and Fluopyram against root-knot nematodes (Meloidogyne spp.). The information is intended for researchers, scientists, and professionals in drug development, offering an objective overview supported by experimental data.

Executive Summary

This compound and Fluopyram are both succinate dehydrogenase inhibitor (SDHI) nematicides, belonging to IRAC Group N-3 and FRAC Group 7.[1][2] They function by inhibiting Complex II of the mitochondrial electron transport chain, thereby disrupting cellular respiration and energy production in nematodes.[3][4][5][6][7] This mode of action leads to paralysis, reduced mobility, and ultimately, mortality.[3][5][7]

Experimental data suggests that while both compounds are effective against Meloidogyne spp., this compound generally exhibits greater toxicity and efficacy at lower concentrations compared to Fluopyram.[8][9][10] Studies on Meloidogyne incognita and Meloidogyne enterolobii consistently demonstrate this compound's potent activity in inducing nematode immotility, inhibiting egg hatching, and reducing root galling.[1][8][9][10][11][12]

Data Presentation

Table 1: Comparative Efficacy on Second-Stage Juvenile (J2) Motility of Meloidogyne spp.
NematicideMeloidogyne SpeciesExposure TimeEC50 (µg/mL)Key FindingsReference
This compound M. incognita2 hours0.48-[8][9][10]
M. enterolobii48 hours0.423More effective than fluensulfone and hymexazol.[12][13]
Fluopyram M. incognita2 hours5.18-[4]
M. enterolobii48 hours0.204More effective than this compound, fluensulfone, and hymexazol in this study.[12][13]

Note: A direct comparison of EC50 values should be made with caution due to variations in experimental protocols between studies.

Table 2: Comparative Efficacy on Egg Hatching Inhibition of Meloidogyne spp.
NematicideMeloidogyne SpeciesConcentration (µg/mL)Incubation TimeInhibition RateKey FindingsReference
This compound M. incognita>1.0ContinuousSuppressed hatching-[8][9][10]
M. enterolobii2.572 hours90.73%Higher concentration than fluopyram but slightly lower inhibition in this study.[12]
Fluopyram M. enterolobii1.2572 hours96.78%Highly effective at a lower concentration compared to this compound in this study.[12]
Table 3: Comparative Efficacy on Root Galling Reduction
NematicideCropMeloidogyne SpeciesKey FindingsReference
This compound LettuceRoot-Knot NematodesIn two of four trials, this compound showed significantly less galling than both an untreated control and Fluopyram. In the other two trials, both nematicides performed similarly, with both significantly reducing galling compared to the control.[1]
Fluopyram TomatoM. incognitaPre-incubation of J2s with Fluopyram followed by a recovery period effectively reduced gall formation.[3]

Experimental Protocols

In Vitro J2 Motility Assay (General Protocol)

A common method for assessing the direct impact of nematicides on nematode mobility involves the following steps:

  • Nematode Culture and Extraction: Meloidogyne spp. are cultured on a suitable host plant (e.g., tomato). Second-stage juveniles (J2s) are then extracted from infected roots using methods such as the Baermann funnel technique.

  • Preparation of Nematicide Solutions: Stock solutions of this compound and Fluopyram are prepared in a suitable solvent (e.g., DMSO) and then serially diluted with sterile water to achieve the desired test concentrations.

  • Exposure: A known number of J2s (e.g., 50-100) are placed in individual wells of a multi-well plate. The nematicide solutions of varying concentrations are added to the wells. A control group with only sterile water (and solvent if used) is also included.

  • Incubation: The plates are incubated at a controlled temperature (e.g., 25-28°C) for a specified duration (e.g., 2, 24, or 48 hours).

  • Assessment of Motility: After the incubation period, the number of motile and immotile (paralyzed) nematodes in each well is counted under a dissecting microscope. Nematodes are considered immotile if they do not move when probed with a fine needle.

  • Data Analysis: The percentage of immotile nematodes is calculated for each concentration. The data is then used to determine the effective concentration required to inhibit the motility of 50% of the nematode population (EC50) using probit analysis or other suitable statistical methods.

Egg Hatching Assay (General Protocol)

This assay evaluates the effect of the nematicides on the viability of nematode eggs:

  • Egg Extraction: Egg masses of Meloidogyne spp. are collected from infected host plant roots and dissolved in a dilute sodium hypochlorite solution to release the eggs. The eggs are then thoroughly rinsed with sterile water.

  • Exposure: A suspension containing a known number of eggs (e.g., 100-200) is placed in each well of a multi-well plate. The prepared nematicide solutions are added to the wells, with a control group receiving only sterile water.

  • Incubation: The plates are incubated under controlled conditions for a period that allows for hatching in the control group (e.g., 7-14 days).

  • Assessment of Hatching: The number of hatched J2s in each well is counted at regular intervals.

  • Data Analysis: The cumulative number of hatched J2s is determined, and the percentage of egg hatch inhibition relative to the control is calculated for each nematicide concentration.

Root Galling Assay (Greenhouse - General Protocol)

This in-planta assay assesses the ability of the nematicides to protect host plants from nematode infection:

  • Plant Propagation: Seedlings of a susceptible host plant (e.g., tomato) are grown in sterilized soil in individual pots.

  • Nematicide Application: The nematicides are applied to the soil as a drench or incorporated into the soil at specified concentrations.

  • Inoculation: A known number of Meloidogyne spp. J2s are inoculated into the soil around the base of each plant.

  • Growth Period: The plants are maintained in a greenhouse with controlled environmental conditions for a period sufficient for nematode infection and gall development (e.g., 4-8 weeks).

  • Assessment of Root Galling: After the growth period, the plants are carefully uprooted, and the roots are washed. The severity of root galling is assessed using a rating scale (e.g., a 0-10 scale, where 0 = no galls and 10 = severe galling).

  • Data Analysis: The gall indices for each treatment group are statistically compared to the control group to determine the efficacy of the nematicides in reducing root galling.

Mandatory Visualization

signaling_pathway cluster_mitochondrion Mitochondrial Inner Membrane cluster_etc Electron Transport Chain succinate Succinate complex_II Complex II (Succinate Dehydrogenase - SDH) succinate->complex_II fumarate Fumarate complex_II->fumarate q Q complex_II->q e- qh2 QH2 complex_III Complex III qh2->complex_III e- cytochrome_c Cyt c complex_III->cytochrome_c e- complex_IV Complex IV cytochrome_c->complex_IV e- o2 O2 complex_IV->o2 e- atp_synthesis ATP Synthesis complex_IV->atp_synthesis Proton Gradient h2o H2O nematicide This compound / Fluopyram (SDHIs) nematicide->complex_II paralysis Energy Depletion & Paralysis atp_synthesis->paralysis

Caption: Mode of action of this compound and Fluopyram on the mitochondrial electron transport chain.

experimental_workflow cluster_invitro In Vitro Assays cluster_inplanta In Planta Assay cluster_analysis Data Analysis j2_extraction J2 Extraction from Infected Roots motility_assay J2 Motility Assay (24-well plates) j2_extraction->motility_assay egg_extraction Egg Extraction from Egg Masses hatching_assay Egg Hatching Assay (24-well plates) egg_extraction->hatching_assay nematicide_prep Preparation of Serial Dilutions of Nematicides nematicide_prep->motility_assay nematicide_prep->hatching_assay motility_assessment Microscopic Assessment of J2 Immotility motility_assay->motility_assessment hatching_assessment Counting of Hatched J2s hatching_assay->hatching_assessment ec50_calc EC50 Calculation motility_assessment->ec50_calc inhibition_calc Inhibition Rate Calculation hatching_assessment->inhibition_calc plant_prep Host Plant Seedling Propagation soil_treatment Soil Application of Nematicides plant_prep->soil_treatment inoculation Inoculation with Meloidogyne spp. J2s soil_treatment->inoculation incubation Greenhouse Incubation (4-8 weeks) inoculation->incubation galling_assessment Assessment of Root Galling Index incubation->galling_assessment stat_analysis Statistical Comparison of Gall Indices galling_assessment->stat_analysis

Caption: General experimental workflow for comparing nematicide efficacy.

References

Transcriptomic analysis of nematodes treated with Cyclobutrifluram vs. other nematicides

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the molecular mechanisms of a novel nematicide reveals a distinct transcriptomic signature compared to other industry standards. This guide provides a comparative analysis of the transcriptomic effects of Cyclobutrifluram on nematodes, supported by experimental data and detailed protocols, to inform researchers and drug development professionals.

This compound, a novel succinate dehydrogenase inhibitor (SDHI), has demonstrated potent nematicidal activity. Understanding its molecular mode of action is crucial for its effective and sustainable use. This guide synthesizes findings from recent transcriptomic studies on nematodes treated with this compound and compares them with the effects of other prominent nematicides, including Fluopyram, Tioxazafen, and Fluensulfone.

Mechanism of Action: Targeting the Powerhouse of the Cell

This compound's primary mode of action is the inhibition of the mitochondrial succinate dehydrogenase (SDH) complex, a critical component of the electron transport chain responsible for cellular respiration and energy production.[1][2][3] This inhibition leads to a significant reduction in ATP biosynthesis, ultimately causing paralysis and death in nematodes.[4] Studies on the model organism Caenorhabditis elegans have shown that mutations in the sdhc-1 gene, which codes for a subunit of the SDH complex, confer resistance to this compound, further confirming its target.[1]

dot

cluster_Mitochondrion Mitochondrion cluster_Cellular_Effects Cellular Effects This compound This compound SDH_Complex Succinate Dehydrogenase (SDH) Complex (Complex II) This compound->SDH_Complex Inhibits ETC Electron Transport Chain SDH_Complex->ETC Donates electrons ATP_Synthase ATP Synthase (Complex V) ETC->ATP_Synthase Drives ATP ATP (Energy) ATP_Synthase->ATP Produces Paralysis Paralysis ATP_Synthase->Paralysis Energy Depletion Leads to Death Death

Caption: this compound's mode of action targeting the mitochondrial SDH complex.

Transcriptomic Response to this compound

RNA sequencing (RNA-seq) analysis of C. elegans exposed to this compound revealed a robust and specific transcriptional response. A study identified 851 differentially expressed genes (DEGs), with 570 being up-regulated and 281 down-regulated.[1] Gene ontology (GO) analysis of these DEGs indicated an over-representation of genes involved in metabolic processes and defense responses.[1]

A key feature of the transcriptomic response to this compound is the significant up-regulation of genes encoding detoxification enzymes.[1][2][3] This suggests an attempt by the nematode to metabolize and eliminate the xenobiotic compound. Notably, several cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) genes were among the most highly up-regulated transcripts.[1][2][3] Similar findings of up-regulated cytochrome P450 and UGT genes were noted in Bursaphelenchus xylophilus exposed to this compound.[5]

Comparative Transcriptomic Analysis

While direct comparative transcriptomic studies are limited, existing data allows for an initial comparison of the molecular responses of nematodes to different nematicides.

NematicidePrimary TargetKey Transcriptomic ChangesReference
This compound Mitochondrial SDH ComplexUp-regulation of detoxification genes (Cytochrome P450s, UGTs)[1][5]
Fluopyram Mitochondrial SDH ComplexIn soybean, induced systemic resistance with 10,870 DEGs at 5 days post-treatment. Direct nematode transcriptomic data is less available.[6]
Tioxazafen Not fully elucidated, but affects acetylcholine receptors in some insects.Transcriptome data on nematodes is not readily available.[7]
Fluensulfone Affects nematode behavior and mitochondrial function.Down-regulation of neuropeptidergic genes, and genes related to chemosensation, secretion, and parasitism in Meloidogyne incognita.[8]

Experimental Protocols

A generalized workflow for the transcriptomic analysis of nematodes treated with nematicides is outlined below. Specific details from a study on this compound are also provided.

dot

cluster_Workflow Transcriptomic Analysis Workflow Nematode_Culture 1. Nematode Culture (e.g., C. elegans) Nematicide_Exposure 2. Nematicide Exposure (e.g., this compound) Nematode_Culture->Nematicide_Exposure RNA_Extraction 3. Total RNA Extraction Nematicide_Exposure->RNA_Extraction Library_Preparation 4. mRNA Library Preparation RNA_Extraction->Library_Preparation Sequencing 5. High-Throughput Sequencing (e.g., Illumina) Library_Preparation->Sequencing Data_Analysis 6. Bioinformatic Analysis (QC, Mapping, DEG Analysis) Sequencing->Data_Analysis Biological_Interpretation 7. Biological Interpretation (GO, Pathway Analysis) Data_Analysis->Biological_Interpretation

Caption: A typical experimental workflow for nematode transcriptomic analysis.

Case Study: Transcriptomic Analysis of C. elegans Treated with this compound

1. Nematode Culture and Treatment:

  • C. elegans (wild-type N2 strain) were synchronized by bleaching gravid adults to isolate eggs.[3]

  • L4 stage worms were exposed to a specific concentration of this compound (e.g., 0.25 µM) or a control (acetone) on NGM plates seeded with E. coli OP50.[1]

2. RNA Extraction and Library Preparation:

  • Total RNA was isolated from exposed and control worms using a suitable kit.

  • mRNA was purified and fragmented, followed by first and second-strand cDNA synthesis.

  • Adapters were ligated to the cDNA fragments for sequencing.

3. Sequencing and Bioinformatic Analysis:

  • Sequencing was performed on an Illumina platform.

  • Raw reads were filtered for quality.

  • Reads were mapped to the C. elegans reference genome.

  • Differential gene expression analysis was conducted to identify genes with significant changes in expression (e.g., q-value ≤ 0.001 and log2 fold change ≥ 2 or ≤ -2).[1]

  • Gene Ontology (GO) and pathway analysis were performed to understand the biological functions of the differentially expressed genes.[1]

Comparative Performance and Effects

NematicideOrganism(s)EC50/LC50Observed EffectsReference
This compound M. incognita0.48 µg/ml (2-hr EC50)Paralysis, reduced infection[9]
R. reniformis1.07 µg/ml (2-hr EC50)Paralysis, reduced infection[9]
C. elegans0.069 µM (LC50)Decreased survival and fertility[1]
B. xylophilus0.1078 mg/L (LC50)Reduced population size, egg-laying, and hatching rates[5][10]
Fluopyram M. incognita-Less effective at causing immobility compared to this compound at the same concentration.[9]
H. schachtii4.9 ppm (EC50 for paralysis)Paralysis[4]
Tioxazafen B. xylophilus>300 µg/mL (LC50)Low nematicidal activity in this study.[7]
Fluensulfone M. incognita-Downregulation of genes related to various metabolic and physiological pathways.[8][11]

Conclusion

Transcriptomic analysis provides a powerful lens through which to understand the molecular mechanisms of nematicide action. This compound exhibits a distinct mode of action by targeting the mitochondrial SDH complex, leading to a characteristic transcriptomic response dominated by the upregulation of detoxification pathways in nematodes. While direct comparative transcriptomic data with other nematicides remains an area for future research, the available evidence suggests that different classes of nematicides elicit unique molecular responses in their target organisms. This knowledge is invaluable for the development of novel and effective nematode management strategies, as well as for monitoring and mitigating the risk of resistance development.

References

A Comparative Guide to the Impact of Cyclobutrifluram and Alternative Fungicides on Non-Target Soil Microbial Communities

Author: BenchChem Technical Support Team. Date: November 2025

A critical knowledge gap exists in the scientific literature regarding the specific impacts of the newer fungicide, Cyclobutrifluram, on the vast and vital communities of non-target soil microbes. While regulatory assessments suggest a low risk, the absence of detailed, publicly available experimental data precludes a direct and robust comparison with established alternatives.

This guide synthesizes the current, albeit limited, understanding of this compound's potential effects and provides a comprehensive, data-driven comparison with three widely used fungicides: Azoxystrobin, Fluopyram, and Boscalid. The information presented is intended for researchers, scientists, and drug development professionals to inform future research directions and risk assessments.

In contrast, a substantial body of research has investigated the ecotoxicological profiles of Azoxystrobin (a Quinone outside inhibitor, QoI), Fluopyram (an SDHI), and Boscalid (an SDHI). These studies reveal a range of impacts on soil microbial biomass, enzymatic activity, and community structure, offering valuable benchmarks for evaluating future fungicides.

Comparative Analysis of Fungicide Impacts on Soil Microbial Communities

The following tables summarize quantitative data from various studies on the effects of Azoxystrobin, Fluopyram, and Boscalid on key indicators of soil microbial health. It is imperative to note that experimental conditions, soil types, and application rates vary between studies, which can influence the observed outcomes.

Table 1: Impact on Microbial Biomass

FungicideMicrobial GroupApplication RateIncubation TimeObserved Effect
Azoxystrobin Total Microbial BiomassNot specifiedNot specifiedNo effect[8]
Bacteria, Fungi, Actinomycetes0.1, 1.0, 10.0 mg/kg soil>7 daysInhibition of all groups[9]
Fluopyram Total Microbial Biomass C0.5, 1.5, 5 mg/kg soil7-90 daysDecrease[1][10][11]
Total PLFAs, Bacterial & Fungal Biomass0.5, 1.5, 5 mg/kg soil7-90 daysDecrease[1][10]
Boscalid Microbial DiversityRecommended dosageNot specifiedSignificant decrease[10]

Table 2: Impact on Soil Enzyme Activities

FungicideEnzymeApplication RateIncubation TimeObserved Effect
Azoxystrobin DehydrogenaseNot specifiedNot specifiedSignificant reduction in low OM soil[8]
Urease, Protease, Dehydrogenase0.1, 1.0, 10.0 mg/kg soilNot specifiedNegative influence, dose and time dependent[9]
Catalase1.0, 10.0 mg/kg soil28 daysSignificant increase[9]
Fluopyram Not specifiedRecommended dose7 days (strongest trend)Time-dependent alterations, with partial recovery at 60 days[6]
Boscalid Enzymes in C and P cyclingNot specifiedNot specifiedNegative impact[10]
Peroxidase and Phenol oxidaseNot specifiedLong termPositive effects[10]

Table 3: Impact on Microbial Community Structure and Function

FungicideMicrobial AspectApplication RateIncubation TimeObserved Effect
Azoxystrobin Bacterial Community Structure (16S rRNA DGGE)Not specifiedNot specifiedNo effect[8]
Eukaryote Community (18S rRNA DGGE)Not specifiedNot specifiedAbsence of some protozoa and fungi bands[8]
Mineralization of herbicidesNot specifiedNot specifiedReduced[8]
Fluopyram Community Structure and Function (PCA)0.5, 1.5, 5 mg/kg soil7-90 daysShift in community structure and function[1][10]
Boscalid Microbial Community StructureNot specifiedNot specifiedAltered community, stimulated Proteobacteria and potential degrading genera[10]
Nitrogen cycling functional genesNot specifiedNot specifiedInhibition-recovery-stimulation trend[10]

Experimental Protocols

Detailed methodologies are crucial for the replication and comparison of scientific findings. Below are summaries of experimental protocols employed in key studies assessing the impact of the compared fungicides.

Azoxystrobin Study Protocol (based on Baćmaga et al., 2015) [12]

  • Soil Sample Preparation: Sandy loam soil was sieved (2 mm mesh) and treated with an aqueous emulsion of Azoxystrobin at four doses: 0.075 (recommended), 2.250, 11.250, and 22.500 mg kg⁻¹ soil DM. A control group without the fungicide was included.

  • Incubation: Soil samples were adjusted to 50% capillary water capacity and incubated at 25°C for 30, 60, and 90 days.

  • Microbial Counts: The abundance of organotrophic bacteria, actinomycetes, and fungi was determined using the serial dilution method on appropriate growth media.

  • Enzyme Activity Assays: Activities of dehydrogenases, catalase, urease, acid phosphatase, and alkaline phosphatase were measured using established spectrophotometric methods.

  • Microbial Identification: Bacteria and fungi from the highest dose treatment were identified based on 16S rRNA gene and internal transcribed spacer (ITS) region sequencing, respectively.

Fluopyram Study Protocol (based on Zhang et al., 2014) [1][10][11]

  • Soil and Treatment: Silty-loam agricultural soil was treated with Fluopyram at three application rates: 0.5 mg/kg (recommended field rate), 1.5 mg/kg, and 5 mg/kg.

  • Incubation and Sampling: Soil samples were incubated and collected at 7, 15, 30, 45, 60, and 90 days post-application.

  • Microbial Properties Analysis:

    • Basal and Substrate-Induced Respiration: Measured to assess overall microbial activity.

    • Microbial Biomass Carbon: Determined to quantify the size of the microbial community.

    • Phospholipid Fatty Acid (PLFA) Analysis: Used to assess the structure of the microbial community, including bacterial and fungal biomass.

    • BIOLOG EcoPlates: Employed to evaluate the functional diversity of the microbial community by assessing the utilization of different carbon sources.

Boscalid Study Protocol (based on Han et al., 2022) [10]

  • Experimental Design: The study simulated the repeated application of Boscalid in a laboratory setting.

  • Analysis Performed:

    • Degradation Characteristics: The persistence of Boscalid in the soil was monitored over time.

    • Microbial Diversity and Community Composition: Amplicon sequencing of 16S rRNA and ITS genes was used to analyze changes in bacterial and fungal communities.

    • Microbial Function: The expression of nitrogen cycling functional genes (e.g., nifH, amoA, nirK, nirS) was quantified.

    • Co-occurrence Network Analysis: This analysis was used to understand the complexity and interactions within the microbial community.

Visualizing Experimental Workflows and Mechanisms of Action

The following diagrams, created using the DOT language, illustrate a general experimental workflow for assessing fungicide impacts and the known mechanisms of action for SDHI and QoI fungicides.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Microbial Analysis cluster_data Data Interpretation Soil_Collection Soil Collection Sieving Sieving Soil_Collection->Sieving Fungicide_Application Fungicide Application (this compound & Alternatives) Sieving->Fungicide_Application Incubation Incubation Fungicide_Application->Incubation Biomass Microbial Biomass (e.g., PLFA, CFE) Incubation->Biomass Enzyme_Activity Enzyme Activity Assays (e.g., Dehydrogenase, Urease) Incubation->Enzyme_Activity Community_Structure Community Structure (e.g., 16S/ITS Sequencing) Incubation->Community_Structure Functional_Diversity Functional Diversity (e.g., BIOLOG, Metagenomics) Incubation->Functional_Diversity Data_Analysis Statistical Analysis Biomass->Data_Analysis Enzyme_Activity->Data_Analysis Community_Structure->Data_Analysis Functional_Diversity->Data_Analysis Comparison Comparative Assessment Data_Analysis->Comparison Conclusion Conclusion on Impact Comparison->Conclusion Fungicide_MoA cluster_SDHI SDHI Fungicides (e.g., this compound, Fluopyram, Boscalid) cluster_QoI QoI Fungicides (e.g., Azoxystrobin) SDHI SDHI Fungicide Complex_II Mitochondrial Complex II (Succinate Dehydrogenase) SDHI->Complex_II Inhibits ETC_SDHI Electron Transport Chain Complex_II->ETC_SDHI Blocked Electron Transfer ATP_SDHI ATP Production ETC_SDHI->ATP_SDHI Reduced Fungal_Cell_Death_SDHI Fungal Cell Growth Inhibition / Death ATP_SDHI->Fungal_Cell_Death_SDHI Leads to QoI QoI Fungicide Complex_III Mitochondrial Complex III (Cytochrome bc1) QoI->Complex_III Inhibits ETC_QoI Electron Transport Chain Complex_III->ETC_QoI Blocked Electron Transfer ATP_QoI ATP Production ETC_QoI->ATP_QoI Reduced Fungal_Cell_Death_QoI Fungal Cell Growth Inhibition / Death ATP_QoI->Fungal_Cell_Death_QoI Leads to

References

Cyclobutrifluram's Battle Against Resistance: A Comparative Guide to its Cross-Resistance Profile with Other SDHI Fungicides

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the nuances of fungicide resistance is paramount. This guide provides an objective comparison of Cyclobutrifluram's performance against fungal pathogens with pre-existing resistance to other succinate dehydrogenase inhibitor (SDHI) fungicides, supported by experimental data and detailed methodologies.

This compound, a novel SDHI fungicide developed by Syngenta, has demonstrated potent inhibitory activity against a range of plant pathogenic fungi.[1] However, the extensive use of SDHIs has led to the emergence of resistant fungal populations, primarily driven by point mutations in the genes encoding the succinate dehydrogenase (Sdh) enzyme complex. This guide delves into the cross-resistance patterns between this compound and other SDHIs, offering valuable insights for resistance management strategies.

Cross-Resistance Profile of this compound

Studies have shown that this compound exhibits positive cross-resistance with other SDHI fungicides, although the level of resistance can vary depending on the specific mutation in the Sdh enzyme.[1][2] This means that fungal isolates with mutations conferring resistance to one SDHI are often resistant to others, including this compound.

Key Findings from Studies:
  • Corynespora cassiicola: Research on the cucumber target spot pathogen, Corynespora cassiicola, has identified nine distinct point mutations in the CcSdhB, CcSdhC, and CcSdhD genes associated with this compound resistance.[1][2] Laboratory-derived mutants and field isolates with these mutations showed varying levels of cross-resistance to other SDHIs.[1][2]

  • Fusarium Species: In studies involving Fusarium graminearum and Fusarium pseudograminearum, the causative agents of Fusarium head blight and crown rot in wheat, positive cross-resistance was observed between this compound and pydiflumetofen.[3][4][5] Specific mutations, such as H248Y in FgSdhB and A73V in FgSdhC1 for F. graminearum, and H248Y in FpSdhB and A83V or R86K in FpSdhC1 for F. pseudograminearum, were identified in resistant mutants.[3][4][5]

  • Zymoseptoria tritici: While direct cross-resistance studies with this compound in the major wheat pathogen Zymoseptoria tritici are emerging, the pathogen is known to develop resistance to SDHIs through various target site mutations.[6][7] The presence of a dispensable paralog of the SdhC subunit can also mediate resistance to a subclass of SDHI fungicides.[6][7]

Quantitative Data on Cross-Resistance

The following tables summarize the quantitative data from key studies, illustrating the cross-resistance patterns.

Table 1: Cross-Resistance of Corynespora cassiicola Mutants to SDHI Fungicides

Fungal Isolate/MutantMutationThis compound RF¹Other SDHI RF¹ (Example)Reference
H1-1-5CcSdhC H134Q>480Moderate resistance to others[8]
H1-2-4CcSdhC H134Q>480Moderate resistance to others[8]
H105-1-3CcSdhB H278Y>480High resistance to others[8]
H105-3-2CcSdhC S135R>480High resistance to others[8]
H262-2-8CcSdhB H278Y>480High resistance to others[8]

¹Resistance Factor (RF) is calculated as the EC₅₀ of the mutant isolate divided by the EC₅₀ of the sensitive parental isolate.

Table 2: Cross-Resistance of Fusarium pseudograminearum Mutants to SDHI Fungicides

Fungal Isolate/MutantMutationThis compound RF¹Pydiflumetofen RF¹Reference
Resistant Mutant 1FpSdhB H248YHighHigh[4][5]
Resistant Mutant 2FpSdhC₁ A83VHighHigh[4][5]
Resistant Mutant 3FpSdhC₁ R86KHighHigh[4][5]

¹Resistance Factor (RF) is calculated as the EC₅₀ of the mutant isolate divided by the EC₅₀ of the sensitive parental isolate.

Experimental Protocols

The data presented in this guide are based on established experimental methodologies.

Fungal Isolate Collection and Culture

Fungal isolates were collected from infected plant tissues in the field or were laboratory-derived mutants.[1][3][8] Isolates were cultured on appropriate media, such as potato dextrose agar (PDA) or yeast extract peptone dextrose agar (YPDA), under controlled temperature and light conditions.[8]

Fungicide Sensitivity Assays

The sensitivity of fungal isolates to various fungicides was determined using the mycelial growth inhibition method.[8] This involves the following steps:

  • Media Preparation: Fungicides are dissolved in a solvent (e.g., dimethyl sulfoxide) and added to the molten culture medium at various concentrations.

  • Inoculation: Mycelial plugs from the edge of actively growing fungal colonies are placed on the fungicide-amended and control plates.

  • Incubation: Plates are incubated at a specific temperature for a set period.

  • Data Collection: The diameter of the fungal colony is measured, and the percentage of growth inhibition is calculated relative to the control.

  • EC₅₀ Determination: The effective concentration that inhibits 50% of mycelial growth (EC₅₀) is calculated using probit analysis or other statistical methods.[2]

Molecular Analysis of Resistance

To identify the genetic basis of resistance, the following molecular techniques were employed:

  • DNA Extraction: Genomic DNA is extracted from fungal mycelia.

  • PCR Amplification: The SdhB, SdhC, and SdhD gene fragments are amplified using specific primers.

  • DNA Sequencing: The amplified PCR products are sequenced to identify any point mutations.

  • Sequence Analysis: The nucleotide and deduced amino acid sequences are compared with those of sensitive (wild-type) isolates to identify mutations.[8]

Visualizing Experimental Workflows and Resistance Mechanisms

The following diagrams, generated using Graphviz, illustrate the key experimental workflows and the mechanism of SDHI action and resistance.

Experimental_Workflow cluster_field Field Sampling cluster_lab Laboratory Analysis field_collection Collection of Infected Plant Tissue isolation Fungal Isolate Purification field_collection->isolation culture Mycelial Culture isolation->culture sensitivity_assay Fungicide Sensitivity Assay (EC50) culture->sensitivity_assay molecular_analysis Molecular Analysis (Sdh gene sequencing) culture->molecular_analysis data_analysis Data Analysis & Resistance Factor Calculation sensitivity_assay->data_analysis molecular_analysis->data_analysis

Caption: Experimental workflow for studying fungicide resistance.

SDHI_Mechanism cluster_mitochondrion Mitochondrial Inner Membrane cluster_sensitive Sensitive Fungus cluster_resistant Resistant Fungus Sdh Succinate Dehydrogenase (Complex II) Fumarate_S Fumarate Sdh->Fumarate_S converts to Block_S Inhibition of Electron Transport Sdh->Block_S Succinate_S Succinate Succinate_S->Sdh binds to SDHI_S SDHI Fungicide (e.g., this compound) SDHI_S->Sdh binds to & blocks Sdh_mutated Mutated Succinate Dehydrogenase Fumarate_R Fumarate Sdh_mutated->Fumarate_R converts to No_Block_R Electron Transport Continues Sdh_mutated->No_Block_R Succinate_R Succinate Succinate_R->Sdh_mutated binds to SDHI_R SDHI Fungicide SDHI_R->Sdh_mutated binding reduced

Caption: Mechanism of SDHI action and resistance.

References

Comparative Guide to the Long-Term Efficacy and Persistence of Cyclobutrifluram in Soil

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the soil nematicide Cyclobutrifluram with other key alternatives, focusing on their long-term efficacy and persistence in the soil environment. The information is intended for researchers, scientists, and professionals in drug development and crop protection.

Overview of this compound and Alternatives

This compound is a novel nematicide and fungicide belonging to the chemical class of pyridine-3-carboxamide.[1] It functions as a succinate dehydrogenase inhibitor (SDHI), disrupting the mitochondrial respiration and ATP production in target nematodes and fungi.[1][2] This mode of action is shared with Fluopyram, another prominent nematicide.[3] Other alternatives included in this comparison are Tioxazafen, which has a different mode of action, and Abamectin, a widely used product with lower soil persistence.

This compound is designed for long-lasting protection against a broad spectrum of nematode pests and is applied as a soil or seed treatment.[2][4][5] Its persistence in soil is a key feature, contributing to its extended efficacy but also raising environmental considerations.[4][6]

Comparative Data on Soil Persistence and Efficacy

The following tables summarize quantitative data on the soil persistence and efficacy of this compound and its alternatives.

Table 1: Soil Persistence Data

Active Ingredient Half-Life / Dissipation Time (DT50) Persistence Notes References
This compound Aerobic Soil Metabolism Half-life: 198 to 1097 days.Field Dissipation DT50: Ranges from 14-49 days to 63-271 days, with significant carryover into the next year. Can be persistent under certain conditions.Degrades quicker in moist soils than in dry ones. Considered a persistent "forever chemical" with a half-life of up to three years in soil and water.[4][6][7][8]
Fluopyram DT50 (EU field sites): 21 to 386 days.DT50 (US field sites): 24 to 539 days.Half-life (field study): 346.6 days, with persistence for up to 3 years.Moderately to highly persistent.[9][10][11]
Tioxazafen Aerobic Soil Half-life: 48 to 303 days.Anaerobic Soil Half-life: 28 to 500 days.Persistent in some soils, with half-lives expressed in months.[12][13]
Abamectin Half-life: 1.1 to 46.5 days. Another study reported a half-life of 41 days.Generally considered to have low to moderate persistence in soil.[14][15][16][17]

Table 2: Nematicidal Efficacy Data

Active Ingredient Target Nematodes Efficacy Highlights References
This compound Broad-spectrum, including Root-knot, Lance, Ring, and Sting nematodes.Performance is comparable or superior to existing standard control methods. Particularly effective against lance nematodes, a pest for which other nematicides are less effective.[2][3][4][18]
Fluopyram Broad-spectrum, including Root-knot and Sting nematodes.Demonstrates excellent performance against Root-knot and sting nematodes but is less effective against lance nematodes.[3][19]
Tioxazafen Broad-spectrum, including Soybean cyst, Root-knot, and Reniform nematodes.The 24-hr EC50 value for M. incognita was 47.15 µg/ml, which is less toxic than fluopyram and abamectin.[20][21]
Abamectin Broad-spectrum, including Potato Cyst Nematode (G. pallida) and Root-knot nematodes.Highly effective in suppressing various nematode populations at optimal concentrations. Doses of 18 and 36 µg/mL significantly reduced nematode reproduction.[14][19]

Experimental Protocols

Detailed methodologies are crucial for interpreting and replicating research findings. Below are summarized protocols for key experiments related to nematicide persistence and efficacy.

Protocol 1: Determining Soil Persistence (Aerobic Soil Metabolism)

This protocol is a summary of the general procedures used in studies like those cited for this compound (EPA-HQ-OPP-2022-0003).

  • Soil Selection: Utilize a minimum of four different soil types with varying textures (e.g., sandy loam, clay loam), organic matter content, and pH to ensure a representative assessment.

  • Test Substance Preparation: Prepare a radiolabeled (e.g., ¹⁴C) version of the active ingredient to facilitate tracking of the parent compound and its degradates.

  • Application: Treat the soil samples with the test substance at a concentration relevant to typical agricultural application rates.

  • Incubation: Incubate the treated soil samples in the dark under controlled aerobic conditions. Maintain a constant temperature (e.g., 20-25°C) and soil moisture (e.g., 40-60% of maximum water holding capacity).

  • Sampling: Collect soil samples at predetermined intervals over a period that allows for significant degradation (e.g., 0, 7, 14, 30, 60, 90, 120 days, and beyond as needed).

  • Extraction and Analysis: Extract the soil samples using appropriate solvents. Analyze the extracts using High-Performance Liquid Chromatography (HPLC) coupled with a radioactivity detector to quantify the concentration of the parent compound and identify major metabolites.

  • Data Analysis: Calculate the time to 50% dissipation (DT50) and 90% dissipation (DT90) of the parent compound by fitting the concentration data to appropriate kinetic models (e.g., first-order kinetics).

Protocol 2: Nematicide Efficacy Bioassay (Greenhouse)

This protocol outlines a typical procedure for assessing the efficacy of a nematicide against a target nematode species, such as Root-Knot Nematode (Meloidogyne incognita), on a host plant like a tomato.

  • Nematode Culture: Establish and maintain a healthy culture of the target nematode on a suitable host plant in a greenhouse environment.

  • Inoculum Preparation: Extract nematode eggs from the roots of the culture plants and hatch second-stage juveniles (J2) for inoculation.

  • Treatment Application: Apply the nematicide to the soil in pots at various concentrations. Application methods should mimic field use (e.g., soil drench, incorporation). Include an untreated control for comparison.

  • Planting and Inoculation: Transplant host plant seedlings (e.g., tomato) into the treated pots. After an establishment period, inoculate each pot with a standardized number of nematode J2s.

  • Growth Conditions: Maintain the pots in a greenhouse with controlled temperature, light, and irrigation for a period sufficient for the nematode life cycle to complete (e.g., 45-60 days).

  • Efficacy Assessment: At the end of the experiment, carefully uproot the plants and wash the roots. Assess the level of nematode infection by counting the number of galls on the roots and extracting and counting the number of eggs per gram of root.

  • Data Analysis: Compare the infection parameters (galls, eggs/g root) between the treated and control groups to determine the percentage of control and the effective concentration (EC50) of the nematicide.

Visualizations: Mechanisms and Workflows

Mechanism of Action: SDHI Nematicides

The following diagram illustrates the mode of action for this compound and Fluopyram, which both target Complex II (Succinate Dehydrogenase) in the mitochondrial electron transport chain.

SDHI_Mechanism cluster_Mitochondrion Mitochondrion Mitochondrion ComplexI Complex I CoQ Coenzyme Q ComplexI->CoQ ComplexII Complex II (Succinate Dehydrogenase) Fumarate Fumarate ComplexII->Fumarate ComplexII->CoQ e- ComplexIII Complex III ComplexIV Complex IV ComplexIII->ComplexIV ATP_Synthase ATP Synthase ComplexIV->ATP_Synthase ATP ATP (Energy) ATP_Synthase->ATP Succinate Succinate Succinate->ComplexII e- CoQ->ComplexIII SDHI This compound Fluopyram SDHI->ComplexII Blocks e- transfer Inhibition Inhibition

Caption: Mechanism of action for SDHI nematicides like this compound.

Experimental Workflow: Soil Persistence Study

This diagram outlines the logical flow of a typical soil persistence study as described in Protocol 1.

Soil_Persistence_Workflow start Start soil_prep Select & Prepare Diverse Soil Samples start->soil_prep application Apply Radiolabeled Nematicide soil_prep->application incubation Incubate Under Controlled Conditions application->incubation sampling Collect Samples at Time Intervals incubation->sampling extraction Solvent Extraction sampling->extraction analysis HPLC Analysis extraction->analysis data_analysis Calculate DT50/DT90 (Kinetic Modeling) analysis->data_analysis end End data_analysis->end

Caption: Workflow for determining the persistence of a nematicide in soil.

References

Assessing the economic benefits of Cyclobutrifluram in integrated pest management

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the economic and performance metrics of Syngenta's novel nematicide and fungicide reveals a promising tool for sustainable agriculture. This guide offers a comparative analysis of Cyclobutrifluram against conventional alternatives, supported by experimental data and detailed methodologies for researchers and drug development professionals.

This compound, the active ingredient in Syngenta's TYMIRIUM® technology, is a novel succinate dehydrogenase inhibitor (SDHI) nematicide and fungicide.[1][2] It presents a dual-action solution for controlling a broad spectrum of plant-parasitic nematodes and soil-borne fungal diseases, particularly those caused by Fusarium species.[2][3] This innovative technology is poised to play a significant role in Integrated Pest Management (IPM) strategies by offering a targeted approach with potential environmental and economic benefits.

Performance in the Field: A Comparative Analysis

Quantitative data from numerous field and greenhouse trials demonstrate this compound's efficacy, often comparable or superior to existing standard control methods.

Cotton Lint Yield Increase

Data aggregated from 48 field trials conducted between 2016 and 2020 show that cotton seeds treated with this compound (at a rate of 0.45 mg ai/seed) exhibited notable yield increases compared to other treatments.[1]

Comparison TreatmentPercentage of Trials with Increased YieldAverage Lint Increase (lbs/acre)
Fluopyram (0.3 mg ai/seed)65%31
Abamectin (0.15 mg ai/seed)67%50
Fungicide-only controlNot specifiedNot specified

For context, the average lint production in the US in 2022 was 947 lbs/acre.[1]

Soybean Yield Increase

Similarly, aggregated data from 68 field trials over six years highlight the positive impact of this compound seed treatment on soybean yields.

Comparison TreatmentPercentage of Trials with Increased YieldAverage Yield Increase (bu/acre)
Fluopyram74%+2.0
Tioxazafen80%+3.3
Abamectin81%+2.4
Pydiflumetofen60%+1.3
Efficacy in Turfgrass

In greenhouse studies, this compound demonstrated comparable performance to abamectin and fluopyram in controlling sting, root-knot (RKN), and lance nematodes.[1] Field trials further indicated that this compound applied at both lower (125 g ai/ha, four times) and higher rates (250 g ai/ha, two times) performed similarly to fluopyram (500 g ai/ha, two times) in reducing nematode soil populations and maintaining total root length.[1]

Economic Implications in Integrated Pest Management

The adoption of this compound within an IPM framework presents several economic advantages. IPM is a sustainable approach that emphasizes long-term prevention of pests through a combination of techniques such as biological control, habitat manipulation, modification of cultural practices, and use of resistant varieties.

One of the primary economic benefits of IPM is the potential for significant cost savings through reduced reliance on expensive chemical pesticides.[4] By using targeted applications in response to monitoring and established economic thresholds, growers can avoid unnecessary treatments.[1] this compound's flexibility in application methods, including seed treatment, soil application, and potentially more targeted methods like banded or spot treatments, aligns well with IPM principles.[1][2]

A crucial aspect of IPM is understanding the economic threshold, which is the pest density at which the cost of control is justified by the prevention of yield loss.[5][6] For nematodes, these thresholds can vary based on the species, crop, and environmental conditions.[7] The consistent yield increases observed with this compound treatment suggest a positive return on investment, particularly in fields with nematode populations exceeding economic thresholds.

Furthermore, the dual fungicidal and nematicidal action of this compound can potentially reduce the need for separate applications of different products, leading to savings in both product and application costs.[8] Syngenta also highlights that TYMIRIUM® technology helps preserve soil biodiversity by having minimal impact on beneficial organisms, which can contribute to long-term soil health and productivity, further enhancing the economic sustainability of farming operations.[9][10]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for conducting nematicide efficacy trials based on the reviewed literature.

Field Trial Protocol for Nematicide Seed Treatment in Cotton

1. Experimental Design:

  • Design: Randomized complete block design with a split-plot arrangement.

  • Main Plots: Different nematicide treatments (e.g., this compound, fluopyram, abamectin, fungicide-only control).

  • Sub-plots: Different cotton cultivars (if applicable).

  • Replicates: A minimum of four replicates per treatment combination.

  • Plot Size: Each plot should consist of a specified number of rows of a certain length (e.g., two rows, 25 feet long with 40-inch spacing).[11]

2. Site Selection and Preparation:

  • Select a field with a known history of plant-parasitic nematode infestation (e.g., reniform or root-knot nematodes) at or above the economic threshold.

  • Conduct standard soil preparation practices for cotton cultivation.

3. Treatment Application:

  • Seeds are commercially or professionally treated with the specified nematicides at the designated rates (e.g., mg ai/seed).

  • Ensure uniform seed treatment and planting depth.

4. Data Collection:

  • Nematode Populations:

    • Collect initial soil samples at planting to determine pre-treatment nematode densities.

    • Collect soil and root samples at mid-season (e.g., 39 days after planting) and at harvest to assess nematode population dynamics.[11] Extraction methods can include elutriation and centrifugation.

  • Plant Growth Parameters:

    • Measure plant height and biomass at various growth stages.

  • Yield:

    • Harvest the center rows of each plot to determine lint yield (lbs/acre).[11]

5. Statistical Analysis:

  • Analyze data using appropriate statistical software (e.g., SAS) with procedures such as ANOVA or Glimmix.

  • Use mean separation tests (e.g., Tukey-Kramer) to determine significant differences between treatments.[11]

Greenhouse Bioassay for Nematicide Efficacy

1. Experimental Setup:

  • Design: Completely randomized design.

  • Experimental Units: Individual pots or conetainers.

  • Replicates: A minimum of five replicates per treatment.

2. Plant and Nematode Culture:

  • Use a susceptible host plant (e.g., tomato or cucumber for root-knot nematode).

  • Maintain a culture of the target nematode species.

  • Inoculate each pot with a standardized number of nematode eggs or juveniles (e.g., 2000 reniform eggs).[11]

3. Treatment Application:

  • Apply the nematicide to the soil at specified concentrations or use treated seeds.

4. Incubation and Growth:

  • Maintain plants in a controlled greenhouse environment with optimal conditions for growth.

  • The trial duration is typically 45-60 days.

5. Data Collection:

  • Nematode Reproduction:

    • At the end of the experiment, extract and count the number of nematode eggs or juveniles per gram of root or per pot.

  • Plant Health:

    • Measure plant height, fresh and dry shoot weight, and root weight.

    • Assess root galling for root-knot nematodes.

6. Statistical Analysis:

  • Analyze the data using ANOVA to determine the effects of the treatments on nematode reproduction and plant growth parameters.

Mode of Action and Signaling Pathway

This compound's mode of action is the inhibition of the mitochondrial succinate dehydrogenase (SDH) complex, also known as complex II, in the mitochondrial electron transport chain.[1][12][13] This disruption of cellular respiration leads to a deficiency in ATP, the primary energy currency of the cell, ultimately causing paralysis and death of the target nematodes and inhibiting fungal growth.[8]

cluster_Mitochondrion Mitochondrial Inner Membrane cluster_ETC Electron Transport Chain cluster_TCA TCA Cycle ComplexI Complex I ComplexIII Complex III ComplexI->ComplexIII e- ComplexII Complex II (SDH) ComplexII->ComplexIII e- Fumarate Fumarate ComplexII->Fumarate ComplexIV Complex IV ComplexIII->ComplexIV e- ATP_Synthase ATP Synthase ComplexIV->ATP_Synthase H+ gradient Succinate Succinate Succinate->ComplexII Oxidation ATP ATP (Energy) ATP_Synthase->ATP This compound This compound This compound->ComplexII Inhibition

Caption: this compound's mode of action: Inhibition of Complex II (SDH) in the mitochondrial electron transport chain.

An Integrated Pest Management Workflow Incorporating this compound

The decision-making process within an IPM framework involves several key steps, from monitoring to evaluation.

Scouting Scouting & Monitoring (Nematode sampling, visual inspection) Threshold Economic Threshold Assessment Scouting->Threshold Decision Action Decision Threshold->Decision Population > Threshold? NoAction No Action Required (Continue Monitoring) Decision->NoAction No Action Select Control Tactic Decision->Action Yes NoAction->Scouting This compound Apply this compound (Seed or soil treatment) Action->this compound Alternatives Alternative Controls (Resistant varieties, biologicals, other nematicides) Action->Alternatives Evaluation Evaluate Efficacy (Post-treatment sampling, yield analysis) This compound->Evaluation Alternatives->Evaluation Record Record Keeping & Future Planning Evaluation->Record Record->Scouting

Caption: A logical workflow for incorporating this compound into an Integrated Pest Management program.

References

Safety Operating Guide

Proper Disposal of Cyclobutrifluram: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The following guide provides essential safety and logistical information for the proper disposal of Cyclobutrifluram, a multi-use nematicide and fungicide. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.

Immediate Safety Protocols & Spill Management

In the event of a spill, immediate containment and cleanup are crucial.

  • Control the Spill: Contain the spill at its source to prevent it from spreading, contaminating soil, or entering any sewage and drainage systems or bodies of water.[1][2]

  • Absorb the Material: Cover the entire spill with an absorbent material.[1]

  • Collect and Containerize: Clean up the spill immediately. Place the absorbent material into a compatible disposal container and seal it for disposition.[1][2]

  • Decontaminate the Area: Scrub the area with a hard water detergent. Use additional absorbent material to pick up the wash liquid and place it into the disposal container.[1][2]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves and eye protection, when handling this compound and during cleanup.[3] Wash thoroughly with soap and water after handling.[1]

Step-by-Step Disposal Procedures

Proper disposal of this compound and its containers must be conducted in accordance with federal, state, and local regulations.[4] Never pour leftover pesticides down the sink, toilet, or any drain.[5][6]

1. Unused or Excess Product:

  • Wastes resulting from the use of this compound must be disposed of on-site or at an approved waste disposal facility.[7]

  • If you have a small amount of leftover product after dilution, try to use it up by applying it according to the label directions.[3][5]

  • For larger quantities of unwanted product, contact a licensed hazardous-waste disposal contractor or your local solid waste management authority to inquire about household hazardous waste collection programs.[3][5][8]

2. Empty Containers:

  • Non-refillable Containers: Do not reuse or refill empty this compound containers.[7] Pesticide containers should never be reused for any other purpose.[3][5]

  • Emptying Procedures:

    • Bags: Completely empty the bag into the formulation equipment.[7]

    • Fiber Drums with Liners: Completely empty the liner by shaking and tapping the sides and bottom to loosen clinging particles. Empty the residue into formulation equipment.[7]

  • Container Disposal:

    • Offer the empty and clean container for recycling if available.[7]

    • If recycling is not an option, dispose of the empty bag or liner in a sanitary landfill or by incineration, or by other procedures approved by state and local authorities.[7]

    • If a fiber drum is contaminated and cannot be reused, dispose of it in the same manner required for its liner.[7]

3. Contaminated Materials:

  • Materials used to clean up spills (e.g., absorbents) and contaminated clothing should be placed in a sealed container.

  • Clothing contaminated by pesticides classified as hazardous waste due to a spill must be disposed of as hazardous waste.[9]

  • Dispose of these materials as hazardous waste through a licensed contractor or an approved waste disposal facility.[7][9]

Waste Stream Management Summary

The following table summarizes the disposal pathways for different types of this compound waste.

Waste TypeDisposal PathwayKey Instructions
Excess/Unused this compound Approved Waste Disposal Facility or Licensed Hazardous Waste ContractorDo not dispose of in regular trash or pour down drains.[5][7][8]
Empty Non-Refillable Bags Recycling, Sanitary Landfill, or IncinerationMust be completely empty. Follow state and local authority approvals.[7]
Empty Fiber Drums & Liners Recycling, Sanitary Landfill, or IncinerationCompletely empty liner. Dispose of contaminated drum in the same manner as the liner.[7]
Spill Cleanup Materials Approved Waste Disposal Facility or Licensed Hazardous Waste ContractorPlace in a sealed, compatible container for disposition.[1]
Contaminated PPE/Clothing Hazardous Waste Disposal (if from a spill)Dispose of as hazardous waste to prevent secondary contamination.[9]

Environmental Considerations

This compound is recognized as being persistent in soil and water, with a half-life that can range from six months to three years.[10][11] It is also classified as a per- and polyfluoroalkyl substance (PFAS), a group of chemicals known for their persistence in the environment.[10] Furthermore, this pesticide is toxic to oysters, and effluent containing this product should not be discharged into lakes, streams, ponds, or other waters without a National Pollutant Discharge Elimination System (NPDES) permit.[7]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

start Identify this compound Waste waste_type Determine Waste Type start->waste_type product Excess / Unused Product waste_type->product Chemical container Empty Container waste_type->container Packaging spill Spill / Contaminated Material waste_type->spill Cleanup/PPE hw_facility Dispose at Approved Hazardous Waste Facility product->hw_facility empty_container Is container completely empty? container->empty_container spill->hw_facility empty_container->hw_facility No recycle Recycle (if available) empty_container->recycle Yes landfill Sanitary Landfill or Incineration (per local regulations) empty_container->landfill Yes

References

Essential Safety and Logistical Information for Handling Cyclobutrifluram

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working with Cyclobutrifluram, a fungicide and nematicide, ensuring safe handling and proper disposal is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound, adherence to recommended Personal Protective Equipment (PPE) is crucial to minimize exposure and ensure personal safety. The required PPE varies based on the specific handling task.

Core PPE Requirements:

A baseline of personal protective equipment is mandatory for all personnel handling this compound. This includes:

  • Long-sleeved shirt and long pants: To minimize skin contact.

  • Shoes plus socks: To protect the feet from potential spills.

  • Chemical-resistant gloves: Materials such as nitrile rubber are recommended.[1]

  • Protective eyewear: Safety glasses or goggles to prevent eye contact.[2][3]

Task-Specific PPE:

Certain tasks require additional or more specialized PPE:

TaskRequired Personal Protective Equipment
Mixing, Loading, and Application Baseline attire, chemical-resistant gloves, protective eyewear.[2][3]
Handgun Spraying in Greenhouses Baseline attire, chemical-resistant gloves, protective eyewear, and a respirator.[2]
Spill Cleanup Chemical-resistant gloves, coveralls, boots, and splash goggles. A respirator may be necessary depending on the scale and nature of the spill.
Disposal of Waste Chemical-resistant gloves and protective eyewear.

Safe Handling and Operational Procedures

Strict adherence to safe handling protocols is essential to prevent accidental exposure and contamination.

General Handling:

  • Avoid contact with eyes, skin, or clothing.[4]

  • Wash hands thoroughly with soap and water after handling and before eating, drinking, chewing gum, using tobacco, or using the toilet.[4]

  • Do not eat, drink, or smoke in areas where this compound is handled or stored.[5]

  • Store in the original, closed container in a cool, dry, well-ventilated area away from food and animal feed.[6]

Spill Management: In the event of a spill, immediate and appropriate action is necessary to contain and clean the affected area.

  • Containment: For liquid spills, create a dike around the spill using absorbent materials like cat litter, sawdust, or commercial sorbents to prevent it from spreading.[4]

  • Absorption: Apply absorbent material over the entire spill.

  • Cleanup: Carefully sweep or scoop up the contaminated absorbent material and place it into a labeled, sealable container for disposal.

  • Decontamination: Clean the spill area with a heavy-duty detergent and water. For some pesticides, a bleach solution can be used for neutralization, but always check for compatibility.[4] All cleaning materials should be collected and disposed of as hazardous waste.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination.

Empty Containers:

  • Triple Rinse: Triple rinse empty containers with water.[6]

  • Recycling/Disposal: If recycling is available, replace the cap and return the clean container to a recycler or designated collection point. If not recycling, break, crush, or puncture the container and dispose of it in a sanitary landfill or at an approved waste management facility.[6] Do not reuse empty containers.

Unused or Excess Product:

  • Wastes resulting from the use of this product must be disposed of on-site or at an approved waste disposal facility.[2]

Contaminated Materials:

  • Personal protective equipment, absorbent materials from spills, and other contaminated solid materials should be placed in a sealed, labeled container and disposed of as hazardous waste according to local, state, and federal regulations.

Experimental Protocols

While specific experimental protocols will vary based on the research objectives, the following general guidelines should be followed when working with this compound in a laboratory setting.

Solution Preparation:

  • Work in a well-ventilated area, preferably a chemical fume hood.

  • Wear all required PPE, including chemical-resistant gloves and protective eyewear.

  • Carefully weigh the required amount of this compound.

  • Slowly add the chemical to the desired solvent, stirring to ensure complete dissolution.

  • Clearly label the prepared solution with the chemical name, concentration, date, and your initials.

Visual Guidance

To further clarify the procedural flow of handling and disposal, the following diagrams have been created.

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_disposal Disposal A Review Safety Information (SDS) B Don Appropriate PPE A->B C Weighing and Solution Preparation B->C D Experimental Use C->D E Decontaminate Work Area D->E H Segregate Waste D->H Generate Waste F Remove and Clean/Dispose of PPE E->F G Wash Hands Thoroughly F->G I Dispose of Waste in Accordance with Regulations H->I

Caption: Workflow for Handling this compound.

PPE_Selection cluster_tasks Task Type cluster_ppe Required PPE Start Identify Handling Task Task_General General Handling / Weighing Start->Task_General Task_Mixing Mixing / Loading Start->Task_Mixing Task_Spray Handgun Spraying (Greenhouse) Start->Task_Spray Task_Spill Spill Cleanup Start->Task_Spill PPE_Baseline Baseline Attire Long-sleeved shirt, long pants, shoes, socks Task_General->PPE_Baseline PPE_Gloves Chemical-Resistant Gloves Task_General->PPE_Gloves PPE_Eyewear Protective Eyewear Task_General->PPE_Eyewear Task_Mixing->PPE_Baseline Task_Mixing->PPE_Gloves Task_Mixing->PPE_Eyewear Task_Spray->PPE_Baseline Task_Spray->PPE_Gloves Task_Spray->PPE_Eyewear PPE_Respirator Respirator Task_Spray->PPE_Respirator Task_Spill->PPE_Gloves Task_Spill->PPE_Eyewear Task_Spill->PPE_Respirator If required PPE_Coveralls Chemical-Resistant Coveralls & Boots Task_Spill->PPE_Coveralls

Caption: PPE Selection Guide for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.